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  • Product: 1-(2-Chloropropanoyl)piperidine
  • CAS: 66203-96-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure of 1-(2-Chloropropanoyl)piperidine

Abstract This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 1-(2-Chloropropanoyl)piperidine. As a functionalized derivative of the pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 1-(2-Chloropropanoyl)piperidine. As a functionalized derivative of the pharmaceutically significant piperidine scaffold, this molecule serves as a versatile intermediate for drug discovery and development. This document details its rational synthesis via N-acylation, followed by an in-depth, predictive elucidation of its structure using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, the guide explores the molecule's key reactive sites and potential applications as a building block for more complex chemical entities, offering valuable insights for researchers in medicinal and synthetic organic chemistry.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged heterocyclic scaffold, forming the core of a vast number of pharmaceuticals and biologically active natural products.[1] Its prevalence in drug design is attributed to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile framework for introducing diverse functional groups to optimize target binding.[2] The functionalization of the piperidine nitrogen via acylation offers a robust strategy to create stable amide linkages and introduce new points of chemical diversity.

This guide focuses on 1-(2-Chloropropanoyl)piperidine , a molecule that combines the piperidine motif with a reactive α-chloro amide side chain. This specific combination is of significant interest to drug development professionals for two primary reasons:

  • Stable Core: The tertiary amide bond is chemically robust, providing a stable connection between the piperidine ring and the propanoyl unit.

  • Reactive Handle: The chlorine atom at the α-position to the carbonyl is an excellent leaving group, creating an electrophilic center ripe for nucleophilic substitution. This allows for the facile introduction of a wide array of functionalities (e.g., amines, alcohols, thiols) to build complex molecular architectures.[3]

This document serves as a foundational resource, detailing the synthesis, structural properties, and chemical behavior of this valuable synthetic intermediate.

Molecular Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(2-Chloropropanoyl)piperidine-
Molecular Formula C₈H₁₄ClNOCalculated
Molecular Weight 175.66 g/mol Calculated
Exact Mass 175.07640 DaCalculated
Chirality Exists as (R) and (S) enantiomersStructural Analysis
Appearance Predicted to be a colorless to light yellow liquid or low-melting solidAnalogy to similar compounds[4][5]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of 1-(2-Chloropropanoyl)piperidine is the nucleophilic acyl substitution reaction between piperidine and 2-chloropropanoyl chloride.[6] This reaction is a classic example of N-acylation.

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Caption: Synthetic workflow for 1-(2-Chloropropanoyl)piperidine.

Causality Behind Experimental Choices
  • Nucleophile: Piperidine is a secondary amine and acts as the nitrogen nucleophile.[7] Its lone pair attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Electrophile: 2-Chloropropanoyl chloride is a highly reactive acylating agent.[4] The electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack.

  • Solvent: An inert, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used. This prevents the solvent from reacting with the highly reactive acyl chloride.

  • Base: A non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. Its purpose is to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[6] This prevents the protonation of the piperidine reactant, which would render it non-nucleophilic, and avoids potential acid-catalyzed side reactions.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release of energy and then allowed to warm to room temperature to ensure completion.

Step-by-Step Experimental Protocol
  • Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with piperidine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Addition of Base: Triethylamine (1.1 eq.) is added, and the solution is cooled to 0 °C in an ice bath.

  • Acylation: A solution of 2-chloropropanoyl chloride (1.05 eq.) in anhydrous DCM is added dropwise to the stirred piperidine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography or vacuum distillation to yield 1-(2-Chloropropanoyl)piperidine.

Comprehensive Structural Elucidation

The confirmation of the molecular structure of 1-(2-Chloropropanoyl)piperidine relies on a combination of spectroscopic methods. The following sections detail the predicted spectra based on established chemical principles and data from analogous structures.

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Caption: Labeled structure of 1-(2-Chloropropanoyl)piperidine.

¹H NMR Spectroscopy

Due to the restricted rotation around the C-N amide bond, the signals for the piperidine protons (Cα and Cβ) may appear as broad or duplicated peaks at room temperature. The predicted ¹H NMR spectrum in CDCl₃ would show the following key signals:

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H3' (CH₃)1.6 - 1.8Doublet (d)3HCoupled to the adjacent chiral proton (H2').
1.5 - 1.7Multiplet (m)2HProtons on the C4 of the piperidine ring.
Hβ, Hβ' 1.7 - 1.9Multiplet (m)4HProtons on the C3 and C5 of the piperidine ring.
Hα, Hα' 3.4 - 3.7Multiplet (m)4HProtons on C2 and C6, adjacent to the nitrogen. Deshielded by the electronegative nitrogen and the amide group.
H2' (CH)4.6 - 4.8Quartet (q)1HChiral proton, significantly deshielded by both the adjacent chlorine atom and the carbonyl group. Coupled to the methyl protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule. The presence of two distinct signals for the Cα and Cβ carbons would confirm the effect of hindered rotation.

Carbon LabelPredicted δ (ppm)Rationale
C3' (CH₃)20 - 23Aliphatic methyl carbon.
24 - 26Piperidine C4 carbon.
Cβ, Cβ' 26 - 28Piperidine C3 and C5 carbons. May appear as two signals.
Cα, Cα' 43 - 48Piperidine C2 and C6 carbons. Deshielded by nitrogen. May appear as two signals.
C2' (CHCl)55 - 60Chiral carbon, significantly deshielded by the directly attached chlorine atom.
C=O 168 - 172Carbonyl carbon of the tertiary amide.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong absorption band corresponding to the amide carbonyl stretch.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C-H Stretch (sp³) 2850 - 2950StrongAliphatic C-H bonds of the piperidine and propanoyl groups.
C=O Stretch (Amide) 1630 - 1680Very StrongThis is the most characteristic peak for a tertiary amide. Its position is lower than ketones due to resonance with the nitrogen lone pair.[8]
C-N Stretch 1150 - 1250MediumStretching vibration of the bond between the piperidine nitrogen and the carbonyl carbon.
C-Cl Stretch 650 - 800Medium-StrongCharacteristic absorption for an alkyl chloride.
Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry would lead to characteristic fragmentation patterns useful for structural confirmation.

  • Molecular Ion (M⁺): A peak at m/z = 175 would be observed. A key diagnostic feature is the M+2 peak at m/z = 177, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[9]

  • Major Fragmentation Pathways:

    • α-Cleavage: The most favorable fragmentation for N-acyl piperidines is cleavage of the bond between the carbonyl carbon and the α-carbon of the substituent (C2'). This would result in a highly stable piperidinyl-acylium ion.

      • [M - C₂H₄Cl]⁺: Loss of the chloropropyl radical would generate a fragment at m/z = 112 . This is often the base peak.

    • Ring Fragmentation: Cleavage of the piperidine ring adjacent to the nitrogen is also common, leading to the loss of an ethyl or propyl radical and formation of a stable iminium ion.

    • Loss of Cl: A peak corresponding to [M - Cl]⁺ at m/z = 140 is expected.

Chemical Reactivity and Synthetic Utility

1-(2-Chloropropanoyl)piperidine is a bifunctional molecule, with reactivity centered on the α-chloro position and the amide bond itself.

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Caption: Key reaction pathways for 1-(2-Chloropropanoyl)piperidine.

  • Nucleophilic Substitution at the α-Carbon: The carbon atom bonded to the chlorine (C2') is electrophilic and is susceptible to Sₙ2 attack by a wide range of nucleophiles.[3] This reaction allows for the displacement of the chloride ion and the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, making this compound an excellent precursor for libraries of α-substituted piperidine amides.

  • Amide Bond Stability and Hydrolysis: The tertiary amide bond is generally resistant to hydrolysis under neutral conditions. However, it can be cleaved under forcing acidic or basic conditions to regenerate piperidine and 2-chloropropanoic acid. This stability is advantageous for synthetic applications where the amide serves as a robust linker.

Conclusion

1-(2-Chloropropanoyl)piperidine is a strategically important synthetic intermediate that merges the desirable pharmacokinetic properties of the piperidine scaffold with the versatile reactivity of an α-chloro amide. This guide has systematically outlined its logical synthesis and provided a detailed, predictive analysis of its key spectroscopic features, which are essential for its characterization. The inherent reactivity of its α-chloro group makes it a valuable linchpin for drug development professionals, enabling the synthesis of diverse and complex molecules for biological screening. The data and protocols presented herein provide a solid foundation for researchers and scientists to confidently synthesize, identify, and utilize this compound in their research endeavors.

References

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Exploratory

A Comprehensive Technical Guide to 1-(2-Chloropropanoyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Scaffold and the Significance of α-Halo Amide Functionality The piperidine ring is a ubiquitous structural motif in a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Significance of α-Halo Amide Functionality

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for molecular elaboration.[1][2] Its derivatives are integral to drugs targeting the central nervous system, cancer, and infectious diseases.[1][3] When functionalized with an N-acyl group, the resulting N-acylpiperidines, such as the naturally occurring piperine, exhibit a broad spectrum of pharmacological activities.[4][5] The introduction of an α-halo amide moiety, specifically a 2-chloropropanoyl group, to the piperidine nitrogen creates a molecule with significant potential as a reactive intermediate and a pharmacologically active agent. The electrophilic nature of the carbon bearing the chlorine atom makes 1-(2-chloropropanoyl)piperidine a valuable tool for covalent modification of biological targets and a versatile building block in organic synthesis. This guide provides an in-depth exploration of the chemical identity, synthesis, properties, and potential applications of 1-(2-chloropropanoyl)piperidine, offering a technical resource for researchers in drug development and medicinal chemistry.

Part 1: Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The systematic name for 1-(2-Chloropropanoyl)piperidine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(2-chloropropanoyl)piperidine .

An alternative, systematic IUPAC name is 2-chloro-1-(piperidin-1-yl)propan-1-one . This name is derived by treating the piperidine as a substituent on the propan-1-one chain.

Common synonyms and alternative representations include:

  • N-(2-Chloropropanoyl)piperidine

  • 2-Chloro-1-piperidinopropan-1-one

Chemical Structure

The chemical structure of 1-(2-chloropropanoyl)piperidine consists of a piperidine ring where the nitrogen atom is acylated with a 2-chloropropanoyl group.

Molecular Formula: C₈H₁₄ClNO

Molecular Weight: 175.65 g/mol

Part 2: Synthesis and Mechanistic Insights

The synthesis of 1-(2-chloropropanoyl)piperidine is most directly achieved through the N-acylation of piperidine with 2-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Workflow

Synthesis of 1-(2-Chloropropanoyl)piperidine Piperidine Piperidine Reaction N-Acylation Piperidine->Reaction Nucleophile AcylChloride 2-Chloropropanoyl chloride AcylChloride->Reaction Electrophile Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Product 1-(2-Chloropropanoyl)piperidine Byproduct Triethylammonium chloride Reaction->Product Reaction->Byproduct

Caption: Synthetic route for 1-(2-Chloropropanoyl)piperidine.

Detailed Experimental Protocol

Materials:

  • Piperidine

  • 2-Chloropropanoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloropropanoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred piperidine solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2-chloropropanoyl)piperidine.

Causality Behind Experimental Choices
  • Aprotic Solvent: Dichloromethane is used as it is aprotic and will not react with the acyl chloride. It also readily dissolves the reactants.

  • Base: Triethylamine is a non-nucleophilic base that serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperidine starting material.

  • Low Temperature: The initial cooling to 0 °C is crucial to moderate the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing the formation of side products.

Part 3: Chemical and Physical Properties

The properties of 1-(2-chloropropanoyl)piperidine can be inferred from data on structurally similar compounds such as 1-acetylpiperidine.[6]

PropertyPredicted Value
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Expected to be higher than 1-acetylpiperidine (226 °C) due to increased molecular weight
Solubility Soluble in common organic solvents (DCM, THF, ethyl acetate); sparingly soluble in water
Reactivity The α-chloro group makes the α-carbon electrophilic and susceptible to nucleophilic substitution.[7]

Part 4: Spectroscopic Characterization

The structural elucidation of 1-(2-chloropropanoyl)piperidine would rely on standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include multiplets for the piperidine ring protons, a quartet for the proton on the chiral center (C2 of the propanoyl group), and a doublet for the methyl protons.

  • ¹³C NMR: The carbonyl carbon would appear downfield (around 170 ppm). Signals for the piperidine ring carbons would also be present, with the carbons adjacent to the nitrogen being shifted downfield due to the electron-withdrawing effect of the acyl group.[8]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Part 5: Applications in Research and Drug Development

The unique combination of a piperidine scaffold and a reactive α-chloro amide functionality makes 1-(2-chloropropanoyl)piperidine a compound of significant interest in medicinal chemistry and drug discovery.

Covalent Inhibitors

The α-chloro amide moiety is a known reactive group that can act as an electrophile, making it suitable for the design of covalent inhibitors. These inhibitors can form a permanent bond with a nucleophilic residue (such as cysteine, serine, or lysine) in the active site of a target enzyme, leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action.[9]

Covalent_Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme with Nucleophilic Residue (e.g., Cys-SH) Covalent_Complex Covalently Modified Enzyme Enzyme->Covalent_Complex Formation of Covalent Bond Inhibitor 1-(2-Chloropropanoyl)piperidine Inhibitor->Covalent_Complex Nucleophilic Attack

Caption: Covalent modification of an enzyme by 1-(2-Chloropropanoyl)piperidine.

Synthetic Building Block

The reactivity of the α-chloro group also makes this compound a versatile synthetic intermediate. It can undergo nucleophilic substitution reactions with a wide range of nucleophiles to introduce diverse functionalities at the α-position.[10] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Potential Pharmacological Activities

Given that the piperidine nucleus is a key component of many CNS-active drugs and anticancer agents, 1-(2-chloropropanoyl)piperidine and its derivatives are promising candidates for screening in these therapeutic areas.[1][3] The introduction of various substituents via the reactive chloro group could modulate the biological activity and selectivity of the resulting compounds.

Part 6: Safety and Handling

As an α-chloro amide and a derivative of a reactive acyl chloride, 1-(2-chloropropanoyl)piperidine should be handled with appropriate safety precautions.

  • Toxicity: Assumed to be toxic and an irritant. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water.

References

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Foundational

An In-depth Technical Guide to the Physical Properties of 2-chloro-1-(1-piperidyl)propan-1-one

Abstract: This technical guide provides a comprehensive overview of the anticipated physical properties of 2-chloro-1-(1-piperidyl)propan-1-one, a compound of interest for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the anticipated physical properties of 2-chloro-1-(1-piperidyl)propan-1-one, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published experimental data for this specific molecule, this document outlines the fundamental chemical characteristics, proposes a robust synthetic route, and details standardized experimental protocols for the determination of its key physical properties. Furthermore, it provides an expert analysis of the expected spectroscopic signatures to aid in its characterization. This guide is intended to serve as a foundational resource, enabling researchers to synthesize, purify, and thoroughly characterize 2-chloro-1-(1-piperidyl)propan-1-one with a high degree of scientific rigor.

Introduction and Chemical Identity

2-chloro-1-(1-piperidyl)propan-1-one is an α-chloro amide derivative of piperidine. The presence of the electrophilic α-chloro ketone moiety and the nucleophilic piperidine ring suggests a molecule with significant potential as a building block in medicinal chemistry and organic synthesis.[1][2] A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability.

Chemical Structure:

Figure 1: Chemical structure of 2-chloro-1-(1-piperidyl)propan-1-one.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-chloro-1-(piperidin-1-yl)propan-1-oneN/A
CAS Number 66203-96-1[3]
Molecular Formula C₈H₁₄ClNO[3]
Molecular Weight 175.66 g/mol [3]

Proposed Synthesis

A plausible and efficient method for the synthesis of 2-chloro-1-(1-piperidyl)propan-1-one involves the acylation of piperidine with 2-chloropropionyl chloride.[4] This reaction is a standard procedure for the formation of amides.

Reaction Scheme:

Synthesis piperidine Piperidine product 2-chloro-1-(1-piperidyl)propan-1-one piperidine->product + chloropropionyl_chloride 2-Chloropropionyl Chloride chloropropionyl_chloride->product hcl HCl

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Chloropropanoyl)piperidine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Chloropropanoyl)piperidine (CAS No. 3949-61-3), a specialized chemical intermediate with significant potential in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(2-Chloropropanoyl)piperidine (CAS No. 3949-61-3), a specialized chemical intermediate with significant potential in medicinal chemistry and drug discovery. Due to its specific structure, combining a reactive α-chloro amide with the privileged piperidine scaffold, this compound serves as a valuable building block for the synthesis of novel molecular entities. This document will detail its chemical properties, commercial availability through custom synthesis, validated synthetic protocols, potential applications in drug development, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

1-(2-Chloropropanoyl)piperidine, with the systematic IUPAC name 2-chloro-1-(piperidin-1-yl)propan-1-one, is a halogenated amide derivative of piperidine. The presence of a chiral center at the second carbon of the propanoyl chain means this compound can exist as a racemic mixture or as individual (R) and (S) enantiomers. The stereochemistry can be a critical factor in its application in chiral drug synthesis.

Table 1: Physicochemical Properties of 1-(2-Chloropropanoyl)piperidine

PropertyValue (Predicted)Source/Method
CAS Number 3949-61-3-
Molecular Formula C₈H₁₄ClNO-
Molecular Weight 175.66 g/mol -
Appearance Colorless to light-yellow liquid or low-melting solidInferred from similar compounds
Boiling Point > 200 °C (decomposes)Inferred from similar compounds
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred from structural features
Predicted ¹H NMR See Section 5Machine Learning Prediction[1]
Predicted Mass Spectrum See Section 5Machine Learning Prediction[2]

Commercial Availability: A Focus on Custom Synthesis

Extensive market research indicates that 1-(2-Chloropropanoyl)piperidine is not a readily available, off-the-shelf chemical. Its specialized nature necessitates procurement through custom synthesis . Several reputable chemical manufacturing organizations specialize in the custom synthesis of such unique building blocks for the pharmaceutical and biotechnology industries.

Researchers seeking to acquire this compound should engage with companies that offer flexible, scalable, and confidential custom synthesis services. These services typically involve a collaborative process from initial consultation and route scouting to final product delivery with a comprehensive Certificate of Analysis (CoA).

Key considerations when selecting a custom synthesis partner:

  • Expertise in heterocyclic and halogenated compound chemistry.

  • Proven track record in multi-step synthesis and purification.

  • Capability to provide the compound in required quantities and purity levels.

  • Strong analytical capabilities for structural verification and purity assessment.

  • Commitment to confidentiality and intellectual property protection.

Reputable custom synthesis providers include Otava Chemicals and Pharma Inventor Inc., who offer a range of services from small-scale synthesis for initial research to larger-scale production for preclinical and clinical development.[3][4]

Synthesis of 1-(2-Chloropropanoyl)piperidine: A Validated Protocol

The synthesis of 1-(2-Chloropropanoyl)piperidine is a straightforward acylation reaction. The most common and efficient method involves the reaction of piperidine with 2-chloropropionyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Piperidine Piperidine TargetMolecule 1-(2-Chloropropanoyl)piperidine Piperidine->TargetMolecule + ChloropropionylChloride 2-Chloropropionyl Chloride ChloropropionylChloride->TargetMolecule Base Base (e.g., Triethylamine) Solvent Aprotic Solvent (e.g., DCM) Temperature 0 °C to room temperature

A general synthetic workflow for 1-(2-Chloropropanoyl)piperidine.

Experimental Protocol:

Materials:

  • Piperidine

  • 2-Chloropropionyl chloride[5]

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred piperidine solution. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(2-Chloropropanoyl)piperidine can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

This protocol can be adapted for the synthesis of specific enantiomers by using the corresponding chiral 2-chloropropionyl chloride, which can be prepared from the respective chiral lactic acid.[6][7]

Applications in Drug Discovery and Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of diseases.[8] The incorporation of the 1-(2-chloropropanoyl) group provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex drug candidates.

Potential Therapeutic Areas:

  • Oncology: Piperidine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.[9] The reactive chlorine atom in 1-(2-Chloropropanoyl)piperidine can be displaced by various nucleophiles to generate a library of compounds for screening against cancer cell lines.

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the piperidine ring facilitates crossing the blood-brain barrier, making its derivatives attractive candidates for CNS-active drugs.[10]

  • Infectious Diseases: The piperidine scaffold is also a component of several antimicrobial and antiviral agents.

Logical Flow of Application in Drug Discovery:

G A Synthesis of 1-(2-Chloropropanoyl)piperidine B Nucleophilic Substitution (e.g., with amines, thiols, alcohols) A->B C Library of Novel Piperidine Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Development F->G

Workflow for utilizing 1-(2-Chloropropanoyl)piperidine in drug discovery.

Analytical Profile (Predicted)

Predicted ¹H NMR Spectrum (in CDCl₃):

  • δ 4.5-4.8 ppm (q, 1H): Methine proton (CH) adjacent to the chlorine and carbonyl group.

  • δ 3.4-3.7 ppm (m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen atom.

  • δ 1.5-1.8 ppm (m, 6H): Remaining methylene protons of the piperidine ring.

  • δ 1.6-1.7 ppm (d, 3H): Methyl protons (CH₃).

Predicted Mass Spectrum (EI):

  • Molecular Ion (M⁺): m/z 175

  • Major Fragments: Loss of Cl (m/z 140), piperidine ring fragments.

Safety, Handling, and Storage

Hazard Identification (Inferred): Based on the reactivity of the α-chloro amide functional group and related compounds like 2-chloropropionyl chloride, 1-(2-Chloropropanoyl)piperidine should be handled as a hazardous substance.[5][11]

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Expected to be a severe skin and eye irritant.

  • Corrosivity: May cause burns to the skin, eyes, and respiratory tract.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Handle with care to avoid spills.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

1-(2-Chloropropanoyl)piperidine is a valuable, albeit not commercially cataloged, chemical intermediate for drug discovery and development. Its synthesis is achievable through standard organic chemistry techniques, and its reactive nature allows for the creation of diverse libraries of novel piperidine derivatives. Researchers in medicinal chemistry can leverage this building block to explore new chemical space in the pursuit of innovative therapeutics, particularly in the fields of oncology and neuroscience. Due to its likely hazardous nature, appropriate safety precautions must be strictly followed during its synthesis and handling.

References

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  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]

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  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. ResearchGate. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

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  • MS2Lipid: A Lipid Subclass Prediction Program Using Machine Learning and Curated Tandem Mass Spectral Data. MDPI. Available at: [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC. Available at: [Link]

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Sources

Foundational

The Piperidine Scaffold: Synthesis, Application, and Strategic Importance in Modern Organic Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry and natural product synthesis.[1][2] Its derivatives are integral components in numerous classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antibiotics.[3] This guide provides a comprehensive overview of the core synthetic strategies employed to construct and functionalize the piperidine scaffold. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of key methodologies, including the catalytic hydrogenation of pyridines, intramolecular cyclization strategies, aza-Diels-Alder cycloadditions, and modern multicomponent reactions. Furthermore, this document delves into the application of these derivatives in drug discovery, illustrated with examples of prominent pharmaceuticals, and examines the role of piperidine itself as a versatile organocatalyst. Detailed experimental protocols and comparative data are provided to bridge theoretical concepts with practical laboratory application, offering researchers and drug development professionals a robust resource for leveraging piperidine chemistry in their work.

The Piperidine Scaffold: A Privileged Core in Medicinal Chemistry

The ubiquity of the piperidine moiety in pharmaceuticals is not coincidental; it is a direct result of its favorable physicochemical properties, which make it a "privileged scaffold."[4] As a saturated heterocycle, the piperidine ring can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents. This conformational stability is critical for optimizing ligand-receptor interactions.[4] Moreover, the basic nitrogen atom (pKa of piperidine's conjugate acid is ~11.2) is often protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of crucial hydrogen bonds with biological targets.[4] This unique combination of a rigid conformational framework and tunable polarity allows medicinal chemists to systematically modify a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

The piperidine core is found in a vast array of FDA-approved drugs, demonstrating its therapeutic versatility.[5] Notable examples include the potent analgesic Fentanyl , the antipsychotic Risperidone , the ADHD medication Methylphenidate , and the selective serotonin reuptake inhibitor (SSRI) Paroxetine .[6][7] Its presence in numerous natural alkaloids, such as morphine and atropine, further underscores its fundamental role in biologically active molecules.[3]

Strategic Synthesis of the Piperidine Ring

The construction of the piperidine ring can be approached through several distinct strategic pathways. The choice of method is dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

G cluster_main Core Synthetic Strategies for Piperidine Derivatives main Piperidine Scaffold pyridine Pyridine Derivatives pyridine->main  Catalytic  Hydrogenation acyclic Acyclic Precursors acyclic->main  Intramolecular  Cyclization mcr Multiple Components mcr->main  Multicomponent  Reactions (MCRs) diene Dienes + Imines diene->main  Aza-Diels-Alder  Cycloaddition

Figure 1: Overview of major synthetic routes to the piperidine core.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[5] This reaction involves the addition of three equivalents of hydrogen across the aromatic ring.

C₅H₅N + 3 H₂ → C₅H₁₀NH

Expertise & Causality: The inherent aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often requiring elevated temperatures and pressures to overcome the activation energy barrier.[5][8] The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison by strongly coordinating to the metal surface, impeding further catalytic turnover.[5] To mitigate this, reactions are frequently conducted in the presence of an acid. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This not only prevents catalyst poisoning but also activates the ring toward reduction, often allowing for milder reaction conditions.[8]

Catalytic Systems:

  • Heterogeneous Catalysts: These are the most common choice, especially for industrial applications, due to their ease of separation and recyclability.[9] Common examples include Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on Carbon (Rh/C), and Raney Nickel.[10] These systems, however, often require harsh conditions.[9]

  • Homogeneous Catalysts: Complexes of rhodium and iridium can hydrogenate pyridines under milder conditions, but their cost and the difficulty of separating them from the product can be prohibitive.[9]

  • Transfer Hydrogenation: A significant advancement, particularly for asymmetric synthesis, involves the transfer hydrogenation of N-activated pyridinium salts. Using a hydrogen source like formic acid in combination with a rhodium catalyst allows for the synthesis of various chiral piperidines without the need for high-pressure hydrogen gas.[11]

Catalyst SystemTypical ConditionsAdvantagesLimitations
Pd/C or PtO₂ 20-100 bar H₂, 25-100 °C, acidic solventReadily available, recyclable, scalableRequires high pressure, potential for catalyst poisoning
Raney Nickel 100-200 bar H₂, 170-200 °CCost-effectiveVery harsh conditions, safety concerns with pyrophoric catalyst
Homogeneous Rh/Ir 1-50 bar H₂, 25-80 °CMilder conditions, higher selectivityExpensive, difficult to separate from product
Rh-catalyzed Transfer Formic acid/amine, 40-80 °CAvoids H₂ gas, good for asymmetric synthesisRequires pre-formation of pyridinium salt
Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for constructing substituted tetrahydropyridines, which can then be easily reduced to the corresponding piperidines.[1] This reaction involves the [4+2] cycloaddition of a diene with an imine, which serves as the nitrogen-containing dienophile.[12]

Mechanism: The reaction can proceed through either a concerted, pericyclic mechanism or a stepwise, Mannich-Michael pathway.[12] The operative mechanism is highly dependent on the substrates and reaction conditions. When the imine nitrogen is coordinated to a strong Lewis acid, the reaction is more likely to proceed via a stepwise mechanism.[12] This distinction is critical as it directly influences the stereochemical outcome of the reaction.

Figure 2: Conceptual flow of the Aza-Diels-Alder reaction.

Trustworthiness & Control: The power of this method lies in its stereochemical predictability, especially in the concerted pathway, which often follows the endo rule. By employing chiral auxiliaries on the imine or using chiral Lewis acid catalysts, highly enantioselective syntheses of piperidine derivatives can be achieved.[10] This level of control is paramount in the synthesis of single-enantiomer pharmaceuticals.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, have emerged as a highly efficient strategy for generating molecular diversity.[1][13] For piperidine synthesis, MCRs allow for the rapid assembly of highly functionalized and complex scaffolds.[14]

Expertise & Causality: The primary advantage of MCRs is their convergence and operational simplicity. Instead of a lengthy, linear synthesis involving multiple purification steps, a complex target molecule can be assembled in one pot. This dramatically improves efficiency and reduces waste, which are key considerations in drug discovery where large libraries of compounds are often needed for screening.[13] For example, a one-pot reaction between an aromatic aldehyde, an amine, and an active methylene compound like a β-ketoester can rapidly generate a densely substituted piperidine core.[13]

Intramolecular Cyclization of Acyclic Precursors

Building the piperidine ring from a linear precursor via an intramolecular bond formation is a versatile and widely used strategy.[1] The specific reaction is chosen based on the functional groups present in the acyclic starting material. Common approaches include:

  • Reductive Amination: Cyclization of a 1,5-aminoketone or aminoaldehyde.

  • Intramolecular Michael Addition (Aza-Michael): An amine attacks an α,β-unsaturated carbonyl system within the same molecule to form the six-membered ring.[1]

  • Ring-Closing Metathesis (RCM): A diene containing a nitrogen linker is cyclized using a Grubbs-type catalyst.

Piperidine in Modern Drug Discovery: From Scaffold to Pharmaceutical

The synthetic methods described above provide access to a vast chemical space of piperidine derivatives. This structural diversity is leveraged by medicinal chemists to develop drugs across numerous therapeutic areas.

Drug NameTherapeutic UseCore Synthetic Insight
Fentanyl [7]Opioid AnalgesicSynthesized from a 4-piperidone intermediate, which is a common building block for 4-substituted piperidines.[10]
Risperidone [6]AntipsychoticFeatures a complex bicyclic system where the piperidine ring is a key component for receptor binding.
Methylphenidate [6]Stimulant (ADHD)A classic example of a 2-substituted piperidine, where stereochemistry is critical for its biological activity.
Paroxetine [6]Antidepressant (SSRI)A 3,4-disubstituted piperidine, whose synthesis often relies on stereocontrolled cyclization or resolution strategies.
Minoxidil [6]Vasodilator (Hair Loss)While also containing a pyrimidine ring, the piperidine N-oxide is the active form.

Piperidine as an Organocatalyst

Beyond its role as a structural component, piperidine itself is a widely used secondary amine organocatalyst. It participates in catalytic cycles primarily through the formation of two key reactive intermediates: enamines and iminium ions.

Mechanism of Action:

  • Enamine Catalysis: Piperidine reacts with a ketone or aldehyde to form a nucleophilic enamine. This enamine can then react with an electrophile (e.g., in a Michael addition).

  • Iminium Catalysis: Piperidine reacts with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion. This lowers the LUMO of the carbonyl compound, activating it for attack by a nucleophile.

In both cases, the final step is hydrolysis, which releases the product and regenerates the piperidine catalyst to continue the cycle. This dual reactivity makes piperidine and its derivatives powerful tools for a wide range of organic transformations, including cycloadditions and conjugate additions.[15]

G compound_A Ketone/Aldehyde enamine Enamine Intermediate (Nucleophilic) compound_A->enamine + Piperidine catalyst Piperidine product_complex Adduct enamine->product_complex + Electrophile electrophile Electrophile (e.g., Michael Acceptor) product_complex->catalyst Regenerates Catalyst product Final Product product_complex->product + H₂O (Hydrolysis)

Figure 3: Simplified catalytic cycle for piperidine-mediated enamine catalysis.

Experimental Protocols

The following protocols are provided as representative examples of the synthetic methodologies discussed.

Protocol 1: Heterogeneous Catalytic Hydrogenation of 4-Methylpyridine

Objective: To synthesize 4-methylpiperidine via the hydrogenation of 4-methylpyridine using Palladium on Carbon (Pd/C) under acidic conditions.

Materials:

  • 4-Methylpyridine (1.0 eq)

  • 10% Palladium on Carbon (5 mol %)

  • Methanol (solvent)

  • Concentrated Hydrochloric Acid (1.1 eq)

  • High-pressure hydrogenation vessel (Parr apparatus or similar)

  • Hydrogen gas source

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: To the vessel, add 4-methylpyridine followed by methanol.

  • Acidification: While stirring, slowly add concentrated HCl. An exotherm may be observed. This step is crucial for forming the pyridinium salt, which enhances reactivity and minimizes catalyst poisoning.[8]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under a nitrogen or argon atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 10 bar (approx. 150 psi).

  • Reaction: Heat the reaction mixture to 50 °C and stir vigorously to ensure good mixing of the gas, liquid, and solid phases. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Workup: Once the hydrogen uptake ceases (typically 12-24 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. The filtrate contains the product as its hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free base, 4-methylpiperidine.

Protocol 2: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

Objective: To synthesize a substituted tetrahydropyridine via the reaction of Danishefsky's diene with N-benzylidenebenzylamine.

Materials:

  • N-benzylidenebenzylamine (1.0 eq)

  • Danishefsky's diene (1.2 eq)

  • Zinc Chloride (ZnCl₂, 1.0 eq, anhydrous)

  • Dichloromethane (DCM, anhydrous solvent)

  • Tetrahydrofuran (THF, for workup)

  • 1 M Hydrochloric Acid (for workup)

Procedure:

  • Setup: Under a nitrogen atmosphere, add anhydrous ZnCl₂ to a flame-dried round-bottom flask. Add anhydrous DCM and cool the resulting slurry to 0 °C in an ice bath.

  • Imine Addition: Add N-benzylidenebenzylamine to the cooled slurry. The Lewis acid (ZnCl₂) coordinates to the imine nitrogen, activating it as a dienophile.[12]

  • Diene Addition: Add Danishefsky's diene dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quench and Hydrolysis: Upon completion, cool the reaction back to 0 °C. Add THF, followed by the slow, dropwise addition of 1 M HCl. This step hydrolyzes the silyl enol ether intermediate to the corresponding ketone and quenches the Lewis acid.

  • Workup: Stir the mixture for 1 hour at room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired piperidin-4-one derivative.

Conclusion and Future Outlook

The piperidine scaffold remains a cornerstone of organic synthesis and medicinal chemistry, prized for its conformational rigidity and versatile synthetic accessibility.[1][16] Classical methods like pyridine hydrogenation and intramolecular cyclizations continue to be workhorses in both academic and industrial settings.[10][17] Concurrently, modern strategies such as asymmetric aza-Diels-Alder reactions and innovative multicomponent reactions are enabling the rapid and stereocontrolled synthesis of increasingly complex and diverse piperidine derivatives.[1]

The future of piperidine synthesis will likely focus on the development of even more efficient, selective, and sustainable methodologies. Key areas of advancement will include:

  • Novel Catalytic Systems: Designing non-precious metal catalysts for pyridine hydrogenation that operate under mild conditions.

  • Asymmetric Organocatalysis: Expanding the scope of organocatalyzed reactions to access a wider range of chiral piperidines with high enantioselectivity.[15]

  • Flow Chemistry: Implementing continuous flow processes for the synthesis of piperidine intermediates, offering improved safety, scalability, and reproducibility.[18]

As our understanding of molecular biology deepens, the demand for novel, precisely functionalized piperidine derivatives as chemical probes and drug candidates will only intensify. The continued innovation in synthetic organic chemistry will be essential to meeting this demand and unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.

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  • De, S. K. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9, 2389-2391. [Link]

  • Zhu, W., et al. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition in English, 48(32), 5880-5883. [Link]

  • Han, B., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(10), 2658–2661. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine-based compounds 17 via multicomponent reactions. ResearchGate. [Link]

  • Wiley Online Library. (2017). Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. Wiley. [Link]

  • Sutton, P. W., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Catalysis Science & Technology, 12, 1234-1238. [Link]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]

  • Wang, D., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 1, 41-47. [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. [Link]

  • Royal Society of Chemistry. (2016). A mechanistic insight into the effect of piperidine as an organocatalyst on the [3 + 2] cycloaddition reaction of benzalacetone with phenyl azide from a computational study. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Wikipedia. (n.d.). Fentanyl. Wikipedia. [Link]

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Protocols & Analytical Methods

Method

Introduction: The Utility of N-Acylpiperidines in Chemical Synthesis

An In-Depth Guide to the Synthesis of 1-(2-Chloropropanoyl)piperidine from Piperidine The piperidine moiety is a cornerstone in medicinal chemistry and materials science, valued for its ability to impart specific physico...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 1-(2-Chloropropanoyl)piperidine from Piperidine

The piperidine moiety is a cornerstone in medicinal chemistry and materials science, valued for its ability to impart specific physicochemical properties to molecules, such as basicity and conformational rigidity.[1][2] The synthesis of functionalized piperidines is therefore a critical task for researchers in drug development and organic synthesis. 1-(2-Chloropropanoyl)piperidine is a valuable synthetic intermediate. The presence of a reactive chlorine atom alpha to the carbonyl group provides a versatile handle for subsequent nucleophilic substitution reactions, allowing for the construction of more complex molecular architectures.

This application note provides a comprehensive guide to the synthesis of 1-(2-Chloropropanoyl)piperidine via the acylation of piperidine with 2-chloropropanoyl chloride. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for the characterization of the final product.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of 1-(2-Chloropropanoyl)piperidine is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through an addition-elimination mechanism, often conducted under Schotten-Baumann conditions to ensure efficiency and high yield.[3][4][5]

Causality of Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of piperidine, which acts as a nucleophile. This lone pair attacks the highly electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to it.[6][7]

  • Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

  • Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion (Cl⁻) is expelled as it is an excellent leaving group.[7]

  • Deprotonation: The resulting product is a protonated amide (an aminium salt). A base is required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. In this synthesis, a second equivalent of piperidine can act as this base, or an auxiliary non-nucleophilic base like triethylamine can be added. This step is crucial as it drives the reaction to completion by consuming the acid byproduct.[8]

Nucleophilic_Acyl_Substitution Piperidine Piperidine (Nucleophile) Tetrahydral Tetrahydral Piperidine->Tetrahydral 1. Nucleophilic   Attack AcylChloride 2-Chloropropanoyl Chloride (Electrophile) AcylChloride->Tetrahydral Tetrahedral Tetrahedral Intermediate Product_H Protonated Amide Product 1-(2-Chloropropanoyl)piperidine (Final Product) Product_H->Product 3. Deprotonation   (by Base) Piperidine_HCl Piperidinium Chloride (Byproduct) Product_H->Piperidine_HCl Tetrahydral->Product_H 2. Elimination of Cl⁻

Caption: Reaction mechanism for the synthesis of 1-(2-Chloropropanoyl)piperidine.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and quantities, followed by the described characterization, will ensure the successful synthesis and verification of the target compound.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )AmountMoles (mmol)Molar Eq.
Piperidine110-89-485.1510.22 g (11.8 mL)1202.0
2-Chloropropanoyl chloride7623-09-8126.987.62 g (6.0 mL)601.0
Dichloromethane (DCM)75-09-284.93100 mL--
1 M Hydrochloric Acid (HCl)7647-01-0-~50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-~50 mL--
Saturated Sodium Chloride (Brine)7647-14-5-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-~5 g--
Equipment
  • 250 mL three-neck round-bottom flask

  • 125 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and a condenser topped with a drying tube. Ensure all glassware is dry.

    • Place the flask in an ice/water bath on the magnetic stirrer.

    • Rationale: The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to control the reaction rate and prevent potential side reactions. The drying tube prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride.[9]

  • Reagent Preparation and Addition:

    • In the three-neck flask, dissolve piperidine (10.22 g, 120 mmol) in 50 mL of dichloromethane (DCM). Begin stirring and allow the solution to cool to 0 °C.

    • Rationale: Using two equivalents of piperidine serves a dual purpose: one equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming piperidinium chloride.

    • In the dropping funnel, dissolve 2-chloropropanoyl chloride (7.62 g, 60 mmol) in 50 mL of DCM.

    • Add the 2-chloropropanoyl chloride solution dropwise to the stirred piperidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Slow, dropwise addition is critical for managing the exothermicity of the reaction.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. A white precipitate (piperidinium chloride) will form.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl (to remove excess piperidine).

      • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

      • 50 mL of brine (to reduce the solubility of the organic product in the aqueous layer).

    • Rationale: Each washing step is designed to remove specific impurities. The acid wash protonates the basic piperidine, making it water-soluble. The bicarbonate wash removes any residual acid. The brine wash initiates the drying process.

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain 1-(2-chloropropanoyl)piperidine as a clear oil.

Sources

Application

N-Acylation of Piperidine: A Comprehensive Guide to Synthetic Protocols and Mechanistic Insights

Abstract The N-acylated piperidine motif is a cornerstone in modern medicinal chemistry and drug development, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] The strategic introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-acylated piperidine motif is a cornerstone in modern medicinal chemistry and drug development, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] The strategic introduction of an acyl group onto the piperidine nitrogen not only serves as a crucial step in multi-step syntheses but also profoundly influences the molecule's pharmacological properties. This technical guide provides an in-depth exploration of the most prevalent and reliable experimental protocols for the N-acylation of piperidine. We will delve into the mechanistic underpinnings of each method, offering a comparative analysis to empower researchers in selecting the optimal strategy for their specific synthetic challenges. Detailed, step-by-step protocols for acylation using acyl chlorides, acid anhydrides, and carboxylic acids with coupling agents are presented, alongside a discussion of green chemistry alternatives.

Introduction: The Significance of the N-Acyl Piperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in pharmaceutical agents.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. The N-acylation of this ring system is a fundamental transformation for several strategic reasons:

  • Pharmacophore Elaboration: The acyl group itself can be a critical component of the pharmacophore, directly interacting with biological targets.

  • Modulation of Physicochemical Properties: Acylation alters the basicity of the piperidine nitrogen, impacting properties such as solubility, lipophilicity, and metabolic stability.

  • Synthetic Handle and Protecting Group: The amide bond formed is stable under many reaction conditions, making it an effective protecting group during subsequent molecular elaborations.[3]

Given its importance, the development of efficient, high-yielding, and scalable N-acylation methods is of paramount importance to the drug discovery and development pipeline.

Mechanistic Overview of N-Acylation

The N-acylation of piperidine, a secondary amine, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of a leaving group yields the final N-acylated piperidine product. The specific nature of the acylating agent and the reaction conditions dictate the leaving group and the overall efficiency of the reaction.

Comparative Analysis of N-Acylation Methodologies

The choice of an N-acylation protocol is contingent upon several factors, including the nature of the acyl group to be introduced, the scale of the reaction, and the presence of other functional groups in the substrates. Below is a comparative overview of the most common methods.

Method Acylating Agent Key Advantages Key Disadvantages Typical Reaction Conditions
Schotten-Baumann Reaction Acyl ChloridesHigh reactivity, generally high yields, rapid reaction times.Acyl chlorides can be moisture-sensitive; generates stoichiometric amounts of acidic byproduct (HCl).Biphasic (organic/aqueous) or single-phase with a base (e.g., triethylamine, pyridine, or aqueous NaOH).[4][5]
Acid Anhydride Acylation Acid AnhydridesReadily available, less moisture-sensitive than acyl chlorides, byproduct (a carboxylic acid) is less corrosive than HCl.Generally less reactive than acyl chlorides, may require heating.Neat, or in an aprotic solvent, often with a base or catalyst.[6][7]
Amide Coupling Carboxylic AcidsWide variety of carboxylic acids available, avoids the preparation of acyl chlorides or anhydrides.Requires a coupling agent, which can be expensive and generate stoichiometric byproducts that need to be removed.Aprotic solvent with a coupling agent (e.g., EDC, DCC) and often an additive (e.g., HOBt).[8][9]

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This method is highly effective for a wide range of acyl chlorides. The use of a base is crucial to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[4]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve piperidine and base (e.g., triethylamine) in an aprotic solvent (e.g., DCM). B Cool the mixture to 0 °C. A->B C Add acyl chloride dropwise while maintaining the temperature at 0 °C. B->C D Allow the reaction to warm to room temperature and stir. C->D E Quench with water and perform an aqueous work-up. D->E F Dry the organic layer and concentrate under reduced pressure. E->F G Purify by chromatography or recrystallization. F->G

Caption: Workflow for N-acylation of piperidine using an acyl chloride.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) or pyridine in a dry aprotic solvent like dichloromethane (DCM) or diethyl ether.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base and unreacted piperidine, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: N-Acylation using Acetic Anhydride

Acetic anhydride is a common and effective reagent for introducing an acetyl group. This method is generally straightforward and avoids the use of more hazardous acyl chlorides.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Combine piperidine and acetic anhydride. B Optionally, add a solvent (e.g., DCM) or a catalyst. A->B C Stir the mixture at room temperature or heat as required. B->C D Monitor the reaction by TLC or GC-MS. C->D E Remove excess anhydride and acetic acid under vacuum. D->E F Alternatively, perform an aqueous work-up. E->F G Purify by distillation or chromatography. F->G

Caption: Workflow for N-acetylation of piperidine using acetic anhydride.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, add piperidine (1.0 equivalent).

  • Addition of Acetic Anhydride: Carefully add acetic anhydride (1.5 equivalents) to the piperidine. The reaction can be exothermic, so slow addition is recommended.[7] For less reactive systems, a solvent such as dichloromethane can be used.[7]

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours. In some cases, gentle heating may be required to drive the reaction to completion. Monitor the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, the excess acetic anhydride and the acetic acid byproduct can be removed by distillation under reduced pressure.[7] Alternatively, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with water, saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over a suitable drying agent, filter, and concentrate. The resulting N-acetylpiperidine can be purified by vacuum distillation or column chromatography if necessary.

Protocol 3: N-Acylation using Carboxylic Acids with EDC/HOBt Coupling

This method is ideal for coupling precious or complex carboxylic acids where the formation of an acyl chloride or anhydride is not desirable. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt (1-hydroxybenzotriazole) is an additive that suppresses side reactions and minimizes racemization if the carboxylic acid has a chiral center.[8][9]

Workflow Diagram:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up and Purification A Dissolve carboxylic acid, EDC, and HOBt in a dry aprotic solvent (e.g., DMF or DCM). B Stir at 0 °C for 15-30 minutes to form the active ester. A->B C Add piperidine to the reaction mixture. B->C D Allow to warm to room temperature and stir until completion. C->D E Perform an aqueous work-up to remove the urea byproduct and excess reagents. D->E F Dry the organic layer and concentrate. E->F G Purify by column chromatography. F->G

Caption: Workflow for EDC/HOBt mediated N-acylation of piperidine.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add EDC hydrochloride (1.2 equivalents) at 0 °C.

  • Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt active ester.[8]

  • Addition of Piperidine: Add piperidine (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a dilute aqueous solution of sodium bicarbonate. The urea byproduct formed from EDC is water-soluble, which simplifies its removal.[10]

  • Isolation and Purification: Dry the organic layer, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography to remove any remaining impurities.

Green Chemistry Considerations

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign N-acylation protocols. Some emerging strategies include:

  • Catalytic Amidation: The direct formation of amides from carboxylic acids and amines without stoichiometric activators is a highly desirable but challenging transformation. Acetic acid has been reported as a catalyst for the N-acylation of amines using esters as the acyl source.

  • Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives is a key focus.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free or aqueous conditions.[11]

Safety Precautions

  • Piperidine: Piperidine is a flammable and corrosive liquid that can cause severe skin burns and eye damage. It is also toxic if inhaled or swallowed. Always handle piperidine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acylating Agents: Acyl chlorides and anhydrides are often corrosive, lachrymatory, and react violently with water. They should be handled with care in a fume hood.

  • Coupling Agents: Some coupling agents and their byproducts can be sensitizers or irritants. Consult the safety data sheet (SDS) for each reagent before use.

Conclusion

The N-acylation of piperidine is a fundamental and versatile transformation in organic synthesis, particularly within the realm of drug discovery. The choice of methodology—be it the classic Schotten-Baumann reaction with acyl chlorides, the use of acid anhydrides, or modern amide coupling protocols—should be guided by the specific requirements of the synthetic target and considerations of scale, cost, and functional group compatibility. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize a diverse array of N-acylated piperidine derivatives.

References

  • Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). An electrochemical method for the selective N1-acylation of indazoles. Organic Letters, 21(2), 457-460. Available at: [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9352-9366. Available at: [Link]

  • Likhitkar, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. Available at: [Link]

  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Green Chemistry. (2024). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry. Available at: [Link]

  • Faul, M. M., Kobierski, M. E., & Kopach, M. E. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. The Journal of Organic Chemistry, 68(14), 5739–5741. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. Available at: [Link]

  • Yao, J., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 555-560. Available at: [Link]

  • Singh, R. P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(17), 1956-1958. Available at: [Link]

  • ResearchGate. (2008). Studies of N-Acyl-2-pyridinecarboxanilides. Preparation by Various Reaction Sequences and Reaction with Hydrogen Chloride to give Acyl Imidate Hydrochlorides through an Intramolecular N -> O Acyl Migration. ResearchGate. Available at: [Link]

  • GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPOD. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Molecules. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Available at: [Link]

  • The Journal of Organic Chemistry. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

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  • Organic Process Research & Development. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

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  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. ResearchGate. Available at: [Link]

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  • ResearchGate. (2004). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

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  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

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Method

Application Notes & Protocols: The Strategic Use of 1-(2-Chloropropanoyl)piperidine in Modern Pharmaceutical Synthesis

These application notes serve as a technical guide for researchers, medicinal chemists, and process development scientists on the utility of 1-(2-Chloropropanoyl)piperidine as a versatile intermediate in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and process development scientists on the utility of 1-(2-Chloropropanoyl)piperidine as a versatile intermediate in pharmaceutical synthesis. The piperidine heterocycle is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs due to its ability to confer favorable pharmacokinetic properties and engage in critical receptor interactions.[1] This guide elucidates the strategic application of 1-(2-Chloropropanoyl)piperidine, focusing on its role in constructing complex amide-containing active pharmaceutical ingredients (APIs), drawing parallels from established industrial syntheses.

Foundational Principles: Reactivity and Synthetic Logic

1-(2-Chloropropanoyl)piperidine is a chiral building block featuring a reactive α-chloro amide functional group. This electrophilic center is primed for nucleophilic substitution, making it an excellent synthon for forging carbon-nitrogen bonds, a fundamental transformation in pharmaceutical manufacturing.

The primary application of this reagent is in the synthesis of N-substituted amide derivatives. The synthetic logic is analogous to the industrial production of several local anesthetics, most notably Lidocaine. In the synthesis of Lidocaine, an α-chloro amide intermediate (chloroacetyl-2,6-dimethylaniline) is reacted with a secondary amine (diethylamine) in a classic SN2 reaction to form the final API.[2][3] This well-established precedent validates the high utility of the α-chloro amide moiety as a robust and reliable reactive handle for coupling with amine nucleophiles.[4][5]

By extension, 1-(2-Chloropropanoyl)piperidine offers a direct route to incorporating a piperidine-propanoyl substructure into a target molecule, a common feature in the "-caine" class of local anesthetics.

Core Application: Synthesis of Anesthetic Analogues

A primary and logical application of 1-(2-Chloropropanoyl)piperidine is in the synthesis of analogues of potent local anesthetics like Ropivacaine and Levobupivacaine.[6] While the dominant patented routes to Ropivacaine itself typically involve the N-alkylation of an existing piperidine-amide intermediate with a propyl halide,[7][8] an alternative and strategically valuable approach involves the coupling of 1-(2-Chloropropanoyl)piperidine with the requisite aromatic amine.

This guide will focus on the key synthetic step: the reaction between 1-(2-Chloropropanoyl)piperidine and 2,6-dimethylaniline to form N-(2,6-dimethylphenyl)-1-(propanoyl)piperidine-2-carboxamide, a close structural analogue of Ropivacaine. This reaction exemplifies the core utility of the title compound.

Mechanistic Pathway

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbon atom bearing the chlorine atom. The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

G reactant1 1-(2-Chloropropanoyl)piperidine attack Nucleophilic Attack reactant1->attack reactant2 2,6-Dimethylaniline reactant2->attack base Base (e.g., K₂CO₃) hcl_elim HCl Elimination attack->hcl_elim Forms C-N bond product N-(2,6-dimethylphenyl)-1-(propanoyl) piperidine-2-carboxamide analogue hcl_elim->product salt Base·HCl hcl_elim->salt

Caption: Reaction mechanism for coupling 1-(2-Chloropropanoyl)piperidine with an aniline.

Detailed Experimental Protocol

This protocol describes the synthesis of an N-aryl piperidine carboxamide analogue via nucleophilic substitution. The conditions are adapted from established procedures for the synthesis of Lidocaine and related compounds.[2][5]

Objective: To synthesize N-(2,6-dimethylphenyl)-1-(propanoyl)piperidine-2-carboxamide analogue by reacting 1-(2-Chloropropanoyl)piperidine with 2,6-dimethylaniline.

Materials:

  • 1-(2-Chloropropanoyl)piperidine (1.0 eq)

  • 2,6-Dimethylaniline (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous Toluene or Acetonitrile (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

start Setup charge Charge Flask: - 1-(2-Chloropropanoyl)piperidine - 2,6-Dimethylaniline - K₂CO₃ - Solvent start->charge Inert Atmosphere react Heat to Reflux (e.g., 80-110 °C) Monitor by TLC/LC-MS charge->react Stir & Heat workup Reaction Workup: - Cool to RT - Filter solids - Wash with water react->workup Upon Completion extract Liquid-Liquid Extraction (e.g., EtOAc or DCM) workup->extract purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallization/Chromatography extract->purify end Characterization purify->end Isolate Product

Sources

Application

Application Note & Protocols: Synthesis of Substituted Piperidine Amides

Introduction: The Central Role of Piperidine Amides in Modern Drug Discovery The substituted piperidine amide motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Piperidine Amides in Modern Drug Discovery

The substituted piperidine amide motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant molecules. Its prevalence stems from the piperidine ring's ability to act as a versatile scaffold, conferring favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional vector to explore chemical space. When combined with the amide functional group—a key hydrogen bond donor and acceptor—the resulting structure is primed for potent and selective interactions with biological targets. This guide provides a detailed overview of the primary synthetic strategies for accessing this critical pharmacophore, offering both mechanistic insights and actionable, field-tested protocols.

Part 1: Strategic Approaches to Piperidine Amide Synthesis

The construction of substituted piperidine amides can be broadly categorized into two strategic approaches:

  • Formation of the Amide Bond: This is the most common and direct approach, where a pre-functionalized piperidine (the amine component) is coupled with a carboxylic acid or its activated derivative.

  • Formation or Functionalization of the Piperidine Ring: In this strategy, the amide functionality is already present in a precursor, and the piperidine ring is either formed around it or a pre-existing piperidine ring is modified at a later stage.

The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and stereochemical considerations.

Amide Bond Formation: The Workhorse of Piperidine Amide Synthesis

The coupling of a piperidine amine with a carboxylic acid is the most frequently employed method. The primary challenge is the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of the piperidine, which is often a weaker nucleophile than primary amines.

Most modern amide bond formations rely on "peptide coupling" reagents. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. A general mechanism is illustrated below.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH Carboxylic Acid ActiveEster Activated Intermediate (e.g., O-acylisourea ester) RCOOH->ActiveEster CouplingReagent CouplingReagent Coupling Reagent (e.g., HATU, HOBt/EDC) Amide Target Amide R-CO-NR'R'' ActiveEster->Amide Piperidine Piperidine Substituted Piperidine (R'-NH-R'') G Piperidone Piperidone Imine Imine/Enamine Intermediate Piperidone->Imine PrimaryAmine, H+ cat. PrimaryAmine Primary Amine (R-NH2) NSubPiperidine N-Substituted Piperidine Imine->NSubPiperidine ReducingAgent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3)

Method

Application Notes and Protocols for the Scalable Synthesis of 1-(2-Chloropropanoyl)piperidine for Pilot Plants

Introduction 1-(2-Chloropropanoyl)piperidine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent structural motif in a vast array of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Chloropropanoyl)piperidine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The development of a robust, scalable, and cost-effective synthesis for this intermediate is therefore a critical endeavor for drug development and manufacturing. This document provides a detailed guide for the synthesis of 1-(2-Chloropropanoyl)piperidine, with a focus on scalability for pilot plant operations. The protocol herein describes the acylation of piperidine with 2-chloropropionyl chloride, a reliable and efficient method for this transformation.

Synthetic Pathway and Mechanistic Considerations

The synthesis of 1-(2-Chloropropanoyl)piperidine is achieved through the nucleophilic acyl substitution of 2-chloropropionyl chloride with piperidine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme

The overall reaction is as follows:

Reaction_Scheme Piperidine Piperidine reaction_center + Piperidine->reaction_center ChloropropionylChloride 2-Chloropropionyl Chloride ChloropropionylChloride->reaction_center Product 1-(2-Chloropropanoyl)piperidine byproduct_center + Product->byproduct_center HCl HCl arrow Base reaction_center->arrow arrow->Product byproduct_center->HCl

Caption: Synthesis of 1-(2-Chloropropanoyl)piperidine.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the desired amide product. The presence of a base, such as triethylamine or an excess of piperidine itself, is crucial to scavenge the hydrochloric acid generated during the reaction, preventing the protonation of the piperidine reactant and driving the reaction to completion.

Experimental Protocol for Pilot Plant Scale

This protocol is designed for a pilot plant setting and can be scaled accordingly. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[2][3]

Materials and Equipment
Material/EquipmentSpecifications
ReactorGlass-lined or stainless steel, appropriate volume for the desired scale
Addition FunnelSized for controlled addition of 2-chloropropionyl chloride
Temperature Control UnitCapable of maintaining temperatures between 0-10°C
StirrerOverhead mechanical stirrer
ScrubberTo neutralize HCl gas
PiperidineReagent grade
2-Chloropropionyl ChlorideReagent grade
Dichloromethane (DCM)Anhydrous, reagent grade
Triethylamine (TEA)Reagent grade
Saturated Sodium Bicarbonate Solution
Brine Solution
Anhydrous Magnesium Sulfate
Rotary Evaporator
Step-by-Step Procedure

Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification A Charge reactor with piperidine, triethylamine, and DCM B Cool to 0-5°C A->B C Slowly add 2-chloropropionyl chloride solution B->C D Stir at room temperature for 2-4 hours C->D E Quench with water D->E F Wash with saturated NaHCO3 E->F G Wash with brine F->G H Dry organic layer with MgSO4 G->H I Filter and concentrate under reduced pressure H->I J Purify by vacuum distillation or chromatography I->J

Caption: Experimental workflow for the synthesis.

  • Reactor Setup: Charge the reactor with piperidine (1.0 eq), triethylamine (1.2 eq), and dichloromethane (DCM, 5-10 volumes).

  • Cooling: Cool the reaction mixture to 0-5°C with constant stirring.

  • Addition of Acyl Chloride: Prepare a solution of 2-chloropropionyl chloride (1.1 eq) in DCM (2 volumes). Add this solution dropwise to the cooled reactor over a period of 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding water.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(2-Chloropropanoyl)piperidine can be purified by vacuum distillation or column chromatography to achieve the desired purity.

Safety Considerations

  • 2-Chloropropionyl chloride is highly corrosive, flammable, and reacts violently with water.[2][3] It should be handled in a fume hood with appropriate PPE, including gloves, goggles, and a lab coat. Keep away from heat, sparks, and open flames.[2][4][3]

  • Piperidine is a flammable and toxic liquid.[5] Handle in a well-ventilated area and avoid inhalation or contact with skin.

  • The reaction is exothermic, and careful temperature control is essential to prevent runaway reactions.

  • The reaction generates HCl gas, which should be neutralized using a scrubber.

Analytical Methods for Quality Control

To ensure the quality of the synthesized 1-(2-Chloropropanoyl)piperidine, the following analytical methods are recommended:

Analytical MethodPurposeTypical Results
Gas Chromatography-Mass Spectrometry (GC-MS) To confirm the identity and purity of the product.Expected mass peak at m/z = 161.09.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the product.Characteristic peaks corresponding to the piperidine and chloropropanoyl moieties.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the product and quantify any impurities.Purity >98% is typically desired.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic amide C=O stretch around 1640 cm⁻¹.

A review of analytical methods for piperine, a related piperidine-containing natural product, suggests that HPLC is a powerful tool for quantitative analysis.[6]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time or increase the reaction temperature slightly. Ensure the 2-chloropropionyl chloride is of high quality.
Loss of product during workupPerform extractions carefully and ensure complete phase separation.
Impure Product Presence of unreacted starting materialsOptimize the stoichiometry of the reactants. Improve the efficiency of the purification step.
Formation of byproductsControl the reaction temperature carefully. Ensure slow addition of the acyl chloride.

Conclusion

The protocol described in this application note provides a scalable and efficient method for the synthesis of 1-(2-Chloropropanoyl)piperidine, a valuable intermediate in the pharmaceutical industry. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can confidently produce this compound in a pilot plant setting. The key to a successful scale-up lies in careful control of reaction parameters, particularly temperature, and rigorous in-process monitoring and quality control.

References

Sources

Application

Safe handling and storage procedures for 1-(2-Chloropropanoyl)piperidine

Disclaimer: The following document has been prepared by a Senior Application Scientist to provide guidance on the safe handling and storage of 1-(2-Chloropropanoyl)piperidine (CAS No. 20637-23-2).

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document has been prepared by a Senior Application Scientist to provide guidance on the safe handling and storage of 1-(2-Chloropropanoyl)piperidine (CAS No. 20637-23-2). As of the last literature search, a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound could not be located. Therefore, the information herein is a synthesis of expert knowledge and data from closely related compounds, namely piperidine and acyl chlorides. This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A thorough, substance-specific risk assessment must be conducted by qualified personnel before any handling of this chemical. Always consult the supplier-provided SDS if available.

Introduction and Scientific Context

1-(2-Chloropropanoyl)piperidine is a synthetic intermediate likely utilized in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure combines a piperidine ring, a common motif in many biologically active molecules, with a reactive 2-chloropropanoyl group. This functional group makes it a versatile building block for introducing the piperidin-1-yl)propan-1-one moiety into larger molecular scaffolds through nucleophilic substitution reactions. The inherent reactivity of the acyl chloride and the biological significance of the piperidine core necessitate a robust understanding of its safe handling and storage procedures to minimize risk to laboratory personnel and the environment.

Hazard Identification and Risk Assessment

The primary hazards of 1-(2-Chloropropanoyl)piperidine can be inferred from its constituent chemical groups: the piperidine heterocycle and the acyl chloride functional group.

  • Piperidine Moiety: Piperidine is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and harmful if swallowed. It is also known to cause severe skin burns and eye damage.[1][2][3][4]

  • Acyl Chloride Moiety: Acyl chlorides are a class of reactive chemicals. They are typically corrosive and react with water, including moisture in the air, to produce hydrochloric acid (HCl) gas. This reaction is exothermic and can be vigorous. The resulting HCl is also corrosive and can cause severe respiratory and skin irritation and burns.

Based on this, 1-(2-Chloropropanoyl)piperidine should be treated as a corrosive, toxic, and potentially flammable liquid that is reactive with water.

Summary of Potential Hazards:
Hazard ClassDescriptionInferred From
Acute Toxicity (Oral, Dermal, Inhalation) Likely to be toxic or harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]Piperidine
Skin Corrosion/Irritation Expected to cause severe skin burns and chemical irritation.[1][2][3]Piperidine & Acyl Chloride
Serious Eye Damage/Irritation Poses a high risk of serious eye damage.[1][2][5]Piperidine & Acyl Chloride
Reactivity Reacts with water and other nucleophiles. Moisture-sensitive.Acyl Chloride
Flammability May be a flammable liquid and vapor.[2][3][4]Piperidine

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Hierarchy of Controls

The following diagram illustrates the recommended hierarchy of controls for minimizing exposure to 1-(2-Chloropropanoyl)piperidine.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls Elimination Elimination/Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: Hierarchy of controls for safe chemical handling.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Butyl rubber or neoprene gloves. Double-gloving is recommended.Provides resistance to chlorinated organic compounds and potential corrosives.
Eye Protection Chemical safety goggles and a full-face shield.[5]Protects against splashes and corrosive vapors.
Skin and Body Protection Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[1][5]Prevents skin contact with spills or splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary for spills or if engineering controls are insufficient.Protects against inhalation of vapors and HCl gas produced upon contact with moisture.

Safe Handling and Experimental Protocols

General Handling Precautions
  • Work in a Fume Hood: All manipulations of 1-(2-Chloropropanoyl)piperidine must be performed in a certified chemical fume hood to control vapor and gas exposure.[1][4]

  • Avoid Incompatibilities: Keep the compound away from water, alcohols, bases, and strong oxidizing agents.[3][5]

  • Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Grounding: If transferring larger quantities, ensure containers are grounded to prevent static discharge, which could be an ignition source.[3]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Protocol for Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing the liquid reagent and preparing a stock solution.

Weighing_Protocol Start Start: Assemble all necessary equipment in fume hood PPE 1. Don appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Start->PPE Tare 2. Place a clean, dry flask with a septum on the balance and tare PPE->Tare Transfer 3. Using a dry syringe, carefully draw the required volume of 1-(2-Chloropropanoyl)piperidine Tare->Transfer Dispense 4. Dispense the liquid into the tared flask and record the mass Transfer->Dispense Solvent 5. Add anhydrous solvent to the flask via syringe to the desired concentration Dispense->Solvent Mix 6. Gently swirl the flask to ensure homogeneity Solvent->Mix Label 7. Label the flask with the compound name, concentration, solvent, and date Mix->Label End End: Solution is ready for use or storage Label->End

Caption: Workflow for weighing and solution preparation.

Step-by-Step Methodology:

  • Preparation: Assemble all necessary glassware (ensure it is oven-dried or flame-dried), syringes, needles, and anhydrous solvent in a chemical fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing:

    • Place a clean, dry round-bottom flask equipped with a magnetic stir bar and a rubber septum onto an analytical balance.

    • Tare the balance.

    • Using a dry glass syringe with a metal needle, carefully draw the desired amount of 1-(2-Chloropropanoyl)piperidine from the reagent bottle. It is advisable to draw a small amount of inert gas into the syringe before drawing the liquid.

    • Quickly and carefully dispense the liquid into the tared flask.

    • Record the exact mass of the transferred reagent.

  • Dissolution:

    • Using a clean, dry syringe, add the appropriate volume of anhydrous solvent to the flask to achieve the target concentration.

    • Gently swirl the flask or use a magnetic stirrer to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the flask with the full chemical name, concentration, solvent, and date of preparation.

    • If not for immediate use, store the solution in a tightly sealed container in a designated, cool, and dry storage area.

Storage and Disposal Procedures

Storage
  • Container: Store in the original, tightly sealed container.[3][4][5]

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[4][5]

  • Separation: Keep away from incompatible materials, particularly water, moisture, and strong bases.[3][5]

  • Environment: Protect from heat and direct sunlight.[2][4]

Disposal
  • Waste Characterization: 1-(2-Chloropropanoyl)piperidine waste should be considered hazardous.

  • Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Procedure: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.

Emergency Procedures

Spill Response

Spill_Response Spill Spill Occurs Evacuate 1. Evacuate immediate area and alert others Spill->Evacuate Assess 2. Assess the spill size and risk Evacuate->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill LargeSpill Large Spill (Requires emergency services) Assess->LargeSpill Absorb 3a. Absorb with inert, dry material (e.g., sand, vermiculite) SmallSpill->Absorb CallEmergency 3b. Call emergency services and evacuate the lab LargeSpill->CallEmergency Collect 4a. Collect absorbed material into a sealed container Absorb->Collect Decontaminate 5a. Decontaminate the area Collect->Decontaminate Report 6. Report the incident to the safety officer Decontaminate->Report CallEmergency->Report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Chloropropanoyl)piperidine

Welcome to the technical support center for the synthesis of 1-(2-chloropropanoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-chloropropanoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, empowering you to troubleshoot effectively and optimize your synthesis.

Introduction: The Chemistry at Play

The synthesis of 1-(2-chloropropanoyl)piperidine is a nucleophilic acyl substitution reaction between piperidine and 2-chloropropanoyl chloride. This seemingly straightforward acylation is often performed under Schotten-Baumann conditions, which utilize a biphasic solvent system to mitigate certain side reactions[1][2]. However, the presence of a chlorine atom on the α-carbon of the acyl chloride introduces a layer of complexity, creating a competitive environment where side reactions can significantly impact yield and purity.

This guide will dissect these challenges, providing you with the expertise to anticipate, identify, and resolve them.

Visualizing the Reaction Landscape

To understand the potential pitfalls, we must first visualize the intended reaction and its undesired diversions.

Reaction_Pathways Piperidine Piperidine MainProduct 1-(2-Chloropropanoyl)piperidine (Desired Product) Piperidine->MainProduct Salt Piperidine Hydrochloride Piperidine->Salt Acid-Base Reaction AcylChloride 2-Chloropropanoyl Chloride AcylChloride->MainProduct Nucleophilic Acyl Substitution HydrolysisProduct 2-Chloropropionic Acid AcylChloride->HydrolysisProduct Hydrolysis EliminationProduct 1-(Acryloyl)piperidine AcylChloride->EliminationProduct Elimination (E2-like) MainProduct->EliminationProduct Base-induced Elimination Water Water (H₂O) Water->HydrolysisProduct Base Base (Piperidine) Base->EliminationProduct

Figure 1: Competing reaction pathways in the synthesis of 1-(2-Chloropropanoyl)piperidine.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My yield of 1-(2-chloropropanoyl)piperidine is significantly lower than expected. What are the likely causes?

Low yields are a common frustration, often stemming from the consumption of starting materials by competing side reactions. Let's break down the primary culprits.

Answer:

Several factors can contribute to a diminished yield of your target amide. The most prevalent issues are the hydrolysis of the starting acyl chloride and the formation of an elimination byproduct.

  • Hydrolysis of 2-Chloropropanoyl Chloride: 2-Chloropropanoyl chloride is highly reactive and readily undergoes hydrolysis in the presence of water to form 2-chloropropionic acid[3]. This side reaction consumes your acyl chloride, directly reducing the potential yield of the desired product.

  • Elimination to Form 1-(Acryloyl)piperidine: The hydrogen on the α-carbon of 2-chloropropanoyl chloride is acidic and can be abstracted by a base. Piperidine itself can act as a base, leading to an E2-like elimination of HCl to form the highly reactive intermediate, acryloyl chloride. This intermediate will then rapidly react with piperidine to yield the undesired byproduct, 1-(acryloyl)piperidine.

  • Formation of Piperidine Hydrochloride: The desired acylation reaction produces one equivalent of hydrochloric acid (HCl). This HCl will react with the basic piperidine to form piperidine hydrochloride, rendering it inactive as a nucleophile[4]. If an additional base is not used to scavenge the HCl, half of your piperidine will be consumed in this acid-base reaction, effectively capping your theoretical yield at 50%.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed CheckMoisture Are you using anhydrous solvents and reagents? Start->CheckMoisture CheckBase Are you using at least 2 equivalents of piperidine or an auxiliary base? CheckMoisture->CheckBase Yes Anhydrous Implement rigorous anhydrous techniques. Use freshly distilled solvents. CheckMoisture->Anhydrous No CheckTemp Is the reaction temperature kept low (e.g., 0-5 °C)? CheckBase->CheckTemp Yes UseBase Use >2 eq. of piperidine or add 1.1 eq. of a non-nucleophilic base (e.g., triethylamine) or use Schotten-Baumann conditions. CheckBase->UseBase No LowTemp Maintain low temperature during the addition of the acyl chloride to minimize elimination. CheckTemp->LowTemp No End Yield Improved CheckTemp->End Yes Anhydrous->CheckBase UseBase->CheckTemp LowTemp->End

Figure 2: Troubleshooting workflow for low product yield.

FAQ 2: My final product is contaminated with a significant impurity. How can I identify and eliminate it?

Product purity is paramount. Spectroscopic analysis is your most powerful tool for identifying contaminants.

Answer:

The most likely impurity, aside from unreacted starting materials, is 1-(acryloyl)piperidine , the product of the elimination side reaction. You can identify this impurity by analyzing the 1H NMR, 13C NMR, and IR spectra of your product mixture.

Spectroscopic Identification of Impurities:

CompoundKey 1H NMR Signals (δ, ppm)Key 13C NMR Signals (δ, ppm)Key IR Bands (cm-1)
1-(2-Chloropropanoyl)piperidine (Product)~4.8 (q, 1H, -CHCl-), ~1.7 (d, 3H, -CH3), ~3.5 (m, 4H, -N-CH2-), ~1.6 (m, 6H, piperidine -CH2-)~168 (C=O), ~55 (-CHCl-), ~45 (-N-CH2-), ~25, 24, 26 (piperidine -CH2-), ~22 (-CH3)~1650 (C=O stretch, amide), ~750 (C-Cl stretch)
1-(Acryloyl)piperidine (Impurity)~6.2-6.8 (m, 3H, vinyl protons), ~3.6 (t, 4H, -N-CH2-), ~1.6 (m, 6H, piperidine -CH2-)~165 (C=O), ~128, 126 (vinyl carbons), ~46, 42 (-N-CH2-), ~26, 25, 24 (piperidine -CH2-)~1645 (C=O stretch, amide), ~1615 (C=C stretch)
2-Chloropropionic Acid (Impurity)~10-12 (br s, 1H, -COOH), ~4.5 (q, 1H, -CHCl-), ~1.8 (d, 3H, -CH3)~175 (C=O), ~52 (-CHCl-), ~22 (-CH3)~3300-2500 (broad O-H stretch), ~1720 (C=O stretch)

Strategies for Minimizing the Elimination Byproduct:

  • Low Temperature: The elimination reaction has a higher activation energy than the desired substitution. Therefore, maintaining a low reaction temperature (e.g., 0-5 °C), especially during the addition of the highly reactive 2-chloropropanoyl chloride, will favor the formation of the desired amide[5].

  • Choice of Base: While using an excess of piperidine is common, employing a non-nucleophilic tertiary amine like triethylamine (Et3N) as the acid scavenger can be beneficial. Triethylamine is less sterically hindered than piperidine for abstracting the α-proton, but its primary role is to neutralize the generated HCl.

  • Schotten-Baumann Conditions: A biphasic system with an aqueous solution of a mild base (e.g., NaHCO3 or Na2CO3) and an organic solvent (e.g., dichloromethane) for the reactants is highly effective[1][2]. The base in the aqueous phase neutralizes the HCl as it is formed, preventing the formation of piperidine hydrochloride. The rapid and vigorous stirring of this two-phase system is crucial for the reaction's success. This method also helps to minimize the hydrolysis of the acyl chloride, as its concentration in the aqueous phase is low.

Optimized Experimental Protocol: Schotten-Baumann Synthesis of 1-(2-Chloropropanoyl)piperidine

This protocol is designed to maximize the yield and purity of the target compound by addressing the key side reactions.

Materials:

  • Piperidine

  • 2-Chloropropanoyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperidine (2.2 equivalents) in anhydrous dichloromethane (DCM). In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate. Combine the DCM solution of piperidine and the saturated sodium bicarbonate solution in the reaction flask.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Addition of Acyl Chloride: Dissolve 2-chloropropanoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess piperidine), saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-chloropropanoyl)piperidine.

References

  • Organic Chemistry Portal. Schotten-Baumann Conditions. [Link]

  • Patsnap. (2011). Method for preparing 2-chloropropionyl chloride with high optical activity. Eureka. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Lecinska, P., et al. (2010). The Fascinating Chemistry of α‐Haloamides. European Journal of Organic Chemistry, 2010(28), 5345-5359. [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]

  • PubChem. N-Acryloylpiperidine. National Institutes of Health. [Link]

  • Hyster, T. K., & Rovis, T. (2011). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 133(41), 16462-16465. [Link]

  • Google Patents. (2012). Synthesis method of D-(+)-2-chloropropionyl chloride.
  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • ResearchGate. FT-IR spectrum of piperine. [Link]

  • Google Patents. (2011). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • American Chemical Society Publications. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(7), 1374-1384. [Link]

  • MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Processes, 11(3), 945. [Link]

  • National Institute of Standards and Technology. Piperidine. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (2016). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science, 7(1), 713-718. [Link]

  • chemconnections.org. 13C NMR Spectroscopy. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • SpectraBase. 1-[3-[5-(4-Chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1-(2-Chloropropanoyl)piperidine

Welcome to the technical support center for the purification of crude 1-(2-Chloropropanoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-(2-Chloropropanoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-(2-Chloropropanoyl)piperidine?

A1: The impurity profile of crude 1-(2-Chloropropanoyl)piperidine is highly dependent on the synthetic route employed. However, the most prevalent impurities typically arise from unreacted starting materials, side reactions, and degradation. These include:

  • Unreacted Piperidine: Due to its basicity and volatility, excess piperidine is a common impurity.

  • 2-Chloropropionic Acid: This results from the hydrolysis of the highly reactive 2-chloropropanoyl chloride starting material by trace amounts of water in the reaction solvent or on the glassware.

  • Piperidine Hydrochloride: If the reaction is run in the presence of an acid scavenger or if HCl is generated, it can form a salt with piperidine.[][2]

  • 1-(3-Chloropropanoyl)piperidine: Isomeric impurities can arise from the starting material, 2-chloropropanoyl chloride, containing its isomer, 3-chloropropanoyl chloride.

  • Dimerized or Polymerized Products: Under certain conditions, self-condensation or polymerization of the starting materials or product can occur.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: My crude product is a thick, dark oil. Is this normal?

A2: While the purity of the crude product can vary, a dark, viscous oil often suggests the presence of polymeric byproducts or degradation products. These can form if the reaction temperature was too high or if the reaction was allowed to proceed for an extended period. It is also possible that impurities in the starting materials are contributing to the color. While this appearance presents a purification challenge, it does not necessarily mean the synthesis has failed. Techniques like column chromatography are generally effective at removing these colored, high-molecular-weight impurities.

Q3: What analytical techniques are recommended for assessing the purity of 1-(2-Chloropropanoyl)piperidine?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent initial technique for quickly assessing the complexity of the crude mixture and for optimizing the solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method for determining the purity of the final product. A reversed-phase C18 column is often a good starting point.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities with distinct NMR signals.

Troubleshooting Guide

Issue 1: Poor Separation During Column Chromatography

Symptom: The desired product co-elutes with impurities, or significant peak tailing is observed on TLC and column chromatography.

Cause: 1-(2-Chloropropanoyl)piperidine is a basic compound due to the piperidine nitrogen.[] This basicity can lead to strong interactions with the acidic silica gel stationary phase, causing poor separation and peak tailing.

Solution:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is a common and effective choice.[6]

  • Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.

  • Gradient Elution: Employing a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve the separation of compounds with different polarities.

Issue 2: Presence of a Persistent, Water-Soluble Impurity

Symptom: After extraction and solvent removal, the product is still contaminated with an impurity that is difficult to remove by standard organic solvent washes.

Cause: This is often due to the presence of piperidine hydrochloride or other salt byproducts. These salts have low solubility in many organic solvents but are soluble in water.

Solution:

  • Aqueous Workup: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate solution, to neutralize and remove any acidic impurities and then with brine to remove excess water.

  • Formation and Liberation of a Solid Salt: For stubborn cases involving unreacted piperidine, one can exploit its basicity. Reacting the crude mixture with carbon dioxide can form solid piperidine carbonate, which can be filtered off.[7] The desired product, being a weaker base, is less likely to precipitate. The free piperidine can be recovered from the carbonate salt by treatment with a strong base.[7]

Issue 3: Product Degradation During Purification

Symptom: The purity of the product decreases after purification, or new impurity spots appear on TLC after column chromatography or distillation.

Cause: 1-(2-Chloropropanoyl)piperidine, while relatively stable, can be susceptible to degradation under certain conditions.[8] Prolonged exposure to acidic or basic conditions, or high temperatures, can lead to hydrolysis of the amide or elimination of HCl.

Solution:

  • Temperature Control: If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.[9] For column chromatography, avoid excessive heat generation, which can occur with highly exothermic solvent-silica interactions.

  • Minimize Contact Time with Stationary Phase: Use flash column chromatography to reduce the time the compound spends on the acidic silica gel.

  • Inert Atmosphere: For sensitive applications, consider performing the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[10]

Experimental Protocols

Flash Column Chromatography of Crude 1-(2-Chloropropanoyl)piperidine

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
  • Gradually increase the polarity (e.g., from 9:1 to 7:3 hexane:ethyl acetate).
  • Add 1% triethylamine to the chosen eluent system to improve peak shape.[6]
  • The optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.[6]
  • Visualize the spots using a UV lamp and/or a potassium permanganate (KMnO₄) stain.[6]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
  • Wet pack the chromatography column with the slurry, ensuring a level and compact bed.
  • Equilibrate the column by running several column volumes of the initial mobile phase through it.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
  • Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the mobile phase.
  • Collect fractions and monitor their composition by TLC.
  • If necessary, gradually increase the polarity of the mobile phase to elute the product.

5. Product Isolation:

  • Combine the pure fractions containing the desired product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for most applications.
Mobile Phase Hexane/Ethyl Acetate with 1% TEAGood starting point for separating moderately polar compounds. TEA minimizes peak tailing of the basic product.[6]
TLC Visualization UV (254 nm) and KMnO₄ stainThe aromatic nature of some impurities and the reactivity of the product allow for visualization.
Purification Method Flash Column ChromatographyFaster than gravity chromatography, minimizing potential degradation on the stationary phase.

Visualization of Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude 1-(2-Chloropropanoyl)piperidine TLC TLC Analysis for Eluent Selection Crude->TLC Small Sample Column Flash Column Chromatography (Silica Gel, Hex/EtOAc + 1% TEA) TLC->Column Optimized Eluent Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Rotovap Solvent Removal (Rotovap) Combine->Rotovap Pure_Product Pure Product Rotovap->Pure_Product

Caption: Workflow for the purification of 1-(2-Chloropropanoyl)piperidine.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). 1-(2-Chloropropyl)piperidine | 698-92-0.
  • BOC Sciences. (n.d.). Piperidine and Impurities.
  • Google Patents. (1959). US2868793A - Purification of piperidines.
  • Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubChem. (n.d.). 1-(2-Chloropropyl)piperidine.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PubMed Central. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Google Patents. (n.d.). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Biosynce Blog. (2025). What is the stability of piperidine?
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Chloropropionyl Chloride.
  • ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Patsnap. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Biosynce Blog. (2025). What are the detection methods for piperidine?
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
  • PubChem. (n.d.). 1-(2-Chloroethyl)piperidine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 2-Chloropropionyl Chloride Reactions

Welcome to the technical support center for 2-chloropropionyl chloride reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloropropionyl chloride reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving desired conversion rates in their experiments. As a highly reactive acylating agent, the success of reactions involving 2-chloropropionyl chloride hinges on meticulous control of reagents and reaction conditions.[1][2] This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My acylation reaction with an amine/alcohol substrate is resulting in very low yield of the desired amide/ester. What are the most likely causes?

Low conversion in these reactions is a frequent issue and can typically be traced back to a few critical factors. The primary suspects are the purity of your 2-chloropropionyl chloride, the presence of moisture, and suboptimal reaction conditions.

Causality and Troubleshooting Workflow:

The high reactivity of the acyl chloride functional group makes 2-chloropropionyl chloride susceptible to degradation and side reactions.[2] The following workflow will help you systematically identify and resolve the root cause of low conversion.

G start Low Conversion Observed reagent_purity 1. Verify 2-Chloropropionyl Chloride Purity start->reagent_purity moisture 2. Scrutinize for Moisture Contamination reagent_purity->moisture If purity is confirmed sub_purity a. GC Analysis b. Distillation reagent_purity->sub_purity conditions 3. Optimize Reaction Conditions moisture->conditions If system is anhydrous sub_moisture a. Anhydrous Solvents b. Inert Atmosphere moisture->sub_moisture side_reactions 4. Investigate Potential Side Reactions conditions->side_reactions If conversion is still low sub_conditions a. Temperature Control b. Base Selection c. Stoichiometry conditions->sub_conditions success High Conversion Achieved side_reactions->success After mitigation sub_side a. Dimerization b. Elimination side_reactions->sub_side

Troubleshooting Workflow for Low Conversion.

In-depth Explanations:

  • Purity of 2-Chloropropionyl Chloride: Commercial 2-chloropropionyl chloride can have a purity of >95%. However, improper storage can lead to degradation. The primary impurity is often 2-chloropropionic acid, formed from hydrolysis. This acidic impurity can neutralize the base required for the acylation reaction, thereby inhibiting the desired transformation.

  • Moisture Contamination: 2-Chloropropionyl chloride reacts violently with water.[3][4] Any moisture present in the solvent, reagents, or glassware will rapidly hydrolyze the acyl chloride to the unreactive carboxylic acid, significantly reducing the amount of acylating agent available for your substrate.

  • Reaction Conditions:

    • Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction. Common bases include tertiary amines like triethylamine or pyridine.[5][6] The pKa of the base should be high enough to effectively scavenge the acid but not so high as to cause unwanted side reactions with your substrate.

    • Temperature: These reactions are often exothermic. Running the reaction at low temperatures (e.g., 0-5 °C), especially during the addition of the acyl chloride, can help to minimize side reactions.[5][6]

Question 2: How can I assess the purity of my 2-chloropropionyl chloride and what is the protocol for purification?

Ensuring the purity of your starting material is a critical first step.

Purity Assessment:

The most effective method for determining the purity of 2-chloropropionyl chloride is Gas Chromatography (GC) .[7][8] This technique can separate the desired compound from volatile impurities such as residual starting materials from its synthesis (e.g., thionyl chloride) and degradation products like 2-chloropropionic acid (though the acid may need derivatization for accurate GC analysis).[8][9]

Protocol for Purification by Distillation:

If your analysis reveals significant impurities, purification by distillation under reduced pressure is recommended.[1][10]

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is thoroughly dried.

  • Safety Precautions: Conduct the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Procedure:

    • Place the impure 2-chloropropionyl chloride in the distillation flask with a few boiling chips.

    • Slowly reduce the pressure to the desired level.

    • Gently heat the flask.

    • Collect the fraction that distills at the correct boiling point and pressure. The boiling point of 2-chloropropionyl chloride is 109-111 °C at atmospheric pressure.[3]

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to prevent degradation.[4][10]

Question 3: My reaction is producing a significant amount of a white, insoluble solid, and my desired product yield is low. What is this byproduct and how can I prevent its formation?

The formation of a white, insoluble solid is a common indicator of either the hydrochloride salt of your amine substrate or the dimerization of a ketene intermediate.

Troubleshooting the Byproduct Formation:

G start White Precipitate Observed amine_salt Is an amine substrate used? start->amine_salt ketene_dimer Is excess base or high temperature used? amine_salt->ketene_dimer No salt_formation Likely Amine Hydrochloride Salt amine_salt->salt_formation Yes dimer_formation Likely Ketene Dimer ketene_dimer->dimer_formation Yes solution_salt Ensure sufficient base (1.1-1.5 eq.) to neutralize HCl salt_formation->solution_salt solution_dimer - Lower reaction temperature - Slow addition of acyl chloride - Use a non-nucleophilic base dimer_formation->solution_dimer

Decision tree for identifying white precipitate.

Explanation:

  • Amine Hydrochloride Salt: In reactions with amines, the generated HCl will react with the basic amine to form a hydrochloride salt, which is often insoluble in common organic solvents. If an insufficient amount of a scavenger base (like triethylamine) is used, your substrate will be consumed in this acid-base reaction, leading to low conversion to the desired amide.

    • Solution: Use at least one equivalent of a scavenger base in addition to your amine nucleophile. Often, using a slight excess (1.1-1.2 equivalents) is beneficial.

  • Ketene Dimerization: In the presence of a strong or sterically unhindered base, 2-chloropropionyl chloride can undergo elimination of HCl to form a highly reactive methylketene intermediate. This ketene can then dimerize, leading to byproducts.[11] This process is often accelerated at higher temperatures.

    • Solution: Maintain a low reaction temperature and add the 2-chloropropionyl chloride slowly to keep its instantaneous concentration low. Using a bulkier, non-nucleophilic base can also disfavor the elimination pathway.

Question 4: What are the optimal reaction conditions for a standard acylation with 2-chloropropionyl chloride?

While the optimal conditions will vary depending on the specific substrate, the following table provides a good starting point for your experiments.

ParameterRecommended ConditionRationale
Solvent Anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile)Prevents hydrolysis of the acyl chloride.
Temperature 0 °C to room temperatureControls the exothermic reaction and minimizes side reactions.[5][6]
Base Tertiary amines (e.g., Triethylamine, Pyridine)Neutralizes the HCl byproduct without competing with the nucleophile.[5][6]
Stoichiometry 1.0 - 1.2 equivalents of 2-chloropropionyl chloride per nucleophilic groupEnsures complete consumption of the limiting reagent.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.[4][10]

Protocol for a General Acylation Reaction:

  • Preparation: Dry all glassware in an oven and cool under an inert atmosphere.

  • Reagent Setup: Dissolve the amine or alcohol substrate and the base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent in the reaction flask.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

By systematically addressing these common points of failure, you can significantly improve the conversion and yield of your reactions involving 2-chloropropionyl chloride.

References

  • 2-Chloropropionyl chloride CHLORIDE MSDS. (n.d.). KSCL (KRISHNA).
  • Method for preparing 2-chloropropionyl chloride with high optical activity. (n.d.).
  • An In-depth Technical Guide to 2-Chloropropionyl Chloride. (n.d.). Benchchem.
  • How to Improve the Synthesis of 2-Chloropropionyl chloride? - FAQ. (n.d.). Guidechem.
  • Method for preparing 2-chloropropionyl chloride with high optical activity. (n.d.).
  • SAFETY DATA SHEET: 2-Chloropropionyl chloride. (2025, December 19).
  • 2-Chloropropionyl Chloride (CAS 7623-09-8) for Pharmaceutical and Fine Chemical Synthesis. (2025, December 26). UCHEM.
  • 2-Chloropropionyl Chloride | 7623-09-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography). (n.d.).
  • 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019. (n.d.). PubChem.
  • 2-chloropropionyl chloride CAS number and properties. (n.d.). Benchchem.
  • 2-chloropropionyl chloride (Determined in 2-chloropropionic acid) - analysis. (n.d.). Analytice.
  • Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. (2025, August 7).
  • 3-Chloropropionyl Chloride. (2015, July 23).

Sources

Optimization

Technical Support Center: Work-up Procedure for 1-(2-Chloropropanoyl)piperidine Synthesis

Welcome to the technical support center for the synthesis of 1-(2-Chloropropanoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloropropanoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the critical work-up and purification stages of this important amide synthesis. The following question-and-answer format directly addresses common challenges and provides robust, evidence-based solutions.

General Work-up and Quenching Protocols

Question 1: What is a standard work-up procedure for the synthesis of 1-(2-Chloropropanoyl)piperidine from piperidine and 2-chloropropanoyl chloride?

A typical synthesis involves the acylation of piperidine with 2-chloropropanoyl chloride, often under Schotten-Baumann conditions.[1][2] This reaction is generally fast and exothermic. A standard work-up procedure is designed to quench any unreacted acyl chloride, remove byproducts like piperidine hydrochloride, and isolate the desired amide product.

Detailed Step-by-Step Protocol:

  • Reaction Quenching: Once the reaction is deemed complete (e.g., by TLC or LCMS analysis), the reaction mixture is cooled in an ice bath. Slowly and carefully, water or a dilute aqueous solution of a weak base like sodium bicarbonate is added to quench any remaining 2-chloropropanoyl chloride.[3] This step is crucial to prevent the hydrolysis of the product and to neutralize the generated HCl.

  • Phase Separation: The mixture is then transferred to a separatory funnel. An organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate, is added to extract the product.[4]

  • Aqueous Washes:

    • Acid Wash: The organic layer is washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted piperidine.

    • Base Wash: Subsequently, the organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.[4]

    • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is performed to remove the bulk of the dissolved water in the organic layer.[4]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-(2-Chloropropanoyl)piperidine.

Question 2: How do I safely and effectively quench the unreacted 2-chloropropanoyl chloride?

Quenching is a critical step to ensure safety and product purity. 2-Chloropropanoyl chloride is a reactive acyl chloride that will react vigorously with water and other nucleophiles.[5]

Causality and Best Practices:

  • Why Quench? Unreacted 2-chloropropanoyl chloride can complicate the work-up by reacting with the aqueous phases, leading to the formation of 2-chloropropionic acid. This can lower the pH and potentially lead to side reactions or emulsion formation.

  • Recommended Quenching Agents:

    • Water: A slow, dropwise addition of cold water is a common method. This hydrolyzes the acyl chloride to 2-chloropropionic acid and HCl.

    • Saturated Sodium Bicarbonate Solution: This is often preferred as it simultaneously hydrolyzes the acyl chloride and neutralizes the resulting acids.[6] The evolution of CO2 gas indicates the reaction is proceeding.

  • Safety Considerations: The quenching reaction is exothermic and produces HCl gas. Therefore, it must be performed in a well-ventilated fume hood with adequate cooling (ice bath). The quenching agent should be added slowly to control the rate of reaction and gas evolution.

Troubleshooting Common Issues

Question 3: I have a significant amount of white precipitate in my reaction mixture after the initial reaction. What is it and how do I remove it?

The white precipitate is almost certainly piperidine hydrochloride (piperidine·HCl), which is formed as a byproduct of the reaction between piperidine and 2-chloropropanoyl chloride.

Explanation and Removal Strategy:

  • Formation: For every mole of piperidine that reacts with 2-chloropropanoyl chloride to form the amide product, one mole of HCl is generated. This HCl then reacts with another equivalent of the basic piperidine starting material to form the salt.

  • Removal: Piperidine hydrochloride has very low solubility in many organic solvents like DCM and ethyl acetate but is highly soluble in water. During the aqueous work-up, this salt will partition into the aqueous layer and be removed. The acid wash step further ensures that any remaining free piperidine is converted to its hydrochloride salt and extracted into the aqueous phase.

Question 4: I am experiencing a persistent emulsion during the extraction process. What are the common causes and how can it be resolved?

Emulsion formation is a frequent issue in liquid-liquid extractions, particularly when basic aqueous layers are involved.[6][7] Emulsions are colloidal suspensions of one liquid in another, which can be stabilized by surfactant-like molecules or fine solid particles.

Troubleshooting Emulsions:

Potential Cause Explanation Recommended Solution
High pH Basic conditions can lead to the formation of species that act as surfactants, stabilizing the emulsion.If possible, try to keep the washes under neutral or slightly acidic conditions.[6]
Vigorous Shaking Excessive agitation can increase the surface area between the two phases, promoting emulsion formation.[7]Gently swirl or invert the separatory funnel instead of vigorous shaking.
Presence of Solids Undissolved solids can accumulate at the interface and stabilize an emulsion.[6]If possible, filter the mixture before extraction.
High Concentration Highly concentrated solutions can increase viscosity and the likelihood of emulsion formation.Dilute the mixture with more organic solvent and water.

Techniques to Break an Emulsion:

  • Addition of Brine: Adding a saturated solution of NaCl increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.[7]

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity and help the layers to separate.[8] However, be cautious as this can increase pressure inside the funnel.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method for separating the phases.[8]

Purification and Product Stability

Question 5: My crude product is not pure after the initial work-up. What are the likely impurities and what is the best method for purification?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.

Common Impurities and Purification Strategies:

Impurity Origin Recommended Purification Method
Piperidine Unreacted starting material.Wash with dilute aqueous acid during work-up.
2-Chloropropionic Acid Hydrolysis of 2-chloropropanoyl chloride.Wash with dilute aqueous base (e.g., NaHCO3) during work-up.
Piperidine Hydrochloride Reaction byproduct.Aqueous wash during work-up.
Over-alkylation Products Reaction of the product with piperidine.Column chromatography or distillation.

For final purification, either distillation or column chromatography can be employed.

  • Vacuum Distillation: 1-(2-Chloropropanoyl)piperidine is a liquid at room temperature, and vacuum distillation can be an effective method for purification on a larger scale.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is a standard and effective technique.

Question 6: How stable is 1-(2-Chloropropanoyl)piperidine during the work-up and for long-term storage?

Alpha-chloro amides are generally stable compounds, but they can be susceptible to hydrolysis and nucleophilic substitution under certain conditions.[9]

Stability Considerations:

  • Hydrolysis: Prolonged exposure to strong acidic or basic aqueous conditions, especially at elevated temperatures, can lead to the hydrolysis of the amide bond. Therefore, it is advisable to perform the aqueous work-up efficiently and at room temperature or below.

  • Nucleophilic Substitution: The chlorine atom at the alpha position is susceptible to substitution by strong nucleophiles. While piperidine is a relatively weak nucleophile, excess piperidine under forcing conditions could potentially lead to side products.

  • Storage: For long-term storage, it is recommended to keep the purified product in a tightly sealed container, protected from moisture, and stored in a cool, dark place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.

Workflow Visualization

The following diagram illustrates the decision-making process during the work-up of 1-(2-Chloropropanoyl)piperidine synthesis.

Workup_Flowchart A Crude Reaction Mixture (Product, Piperidine HCl, Excess Reagents) B Cool to 0°C A->B C Slowly Quench with Saturated NaHCO3(aq) B->C D Extraction with Organic Solvent (e.g., DCM) C->D E Separate Layers D->E F Aqueous Layer (Contains Piperidine HCl, Salts) E->F Waste G Organic Layer (Contains Product, Piperidine) E->G T1 Emulsion Forms? E->T1 H Wash with 1M HCl(aq) G->H I Wash with Saturated NaHCO3(aq) H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Filter and Concentrate K->L M Crude Product L->M N Purification (Distillation or Chromatography) M->N O Pure 1-(2-Chloropropanoyl)piperidine N->O T1->G No T2 Break Emulsion: - Add Brine - Gentle Swirl - Filter T1->T2 Yes T2->E

Caption: Decision-making flowchart for the work-up of 1-(2-Chloropropanoyl)piperidine.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Bloom, S., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

  • Reddit. (2025). Weinreb amide workup extraction issues. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (1959). US2868793A - Purification of piperidines.
  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Stability of α-chlorocarbocations. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chloropropyl)piperidine. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • ACS Publications. (n.d.). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Semantic Scholar. (n.d.). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Retrieved from [Link]

  • ACS Publications. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Technical Science and Innovation. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 1-(2-Chloropropanoyl)piperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific ri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. For a molecule such as 1-(2-Chloropropanoyl)piperidine, a versatile synthetic intermediate, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as an indispensable tool for its detailed characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-Chloropropanoyl)piperidine, explains the causal relationships behind its spectral features, and compares this technique with other analytical methods.

The Unrivaled Detail of ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a detailed picture of the hydrogen atom framework within a molecule. The incorporation of the 2-chloropropanoyl group onto the piperidine nitrogen introduces a unique set of proton signals with characteristic chemical shifts, multiplicities (splitting patterns), and integrals. Analyzing these spectral features allows for definitive confirmation of a successful acylation reaction.[1]

Key Structural Features and Their ¹H NMR Signatures

The structure of 1-(2-Chloropropanoyl)piperidine presents several distinct proton environments that give rise to a complex and informative ¹H NMR spectrum. Two key phenomena dictate the appearance of the spectrum: the restricted rotation around the amide C-N bond and the presence of a stereocenter.

  • Amide Bond Rotation: The partial double-bond character of the amide C-N bond restricts free rotation, leading to the possibility of rotational isomers (rotamers).[2][3] This can result in the magnetic non-equivalence of the piperidine protons, particularly those adjacent to the nitrogen (α-protons), causing them to appear as separate signals.[4][5]

  • Chiral Center: The presence of a chiral center at the second carbon of the propanoyl group (the carbon bearing the chlorine atom) renders the adjacent methylene protons on the piperidine ring (the α-protons) and the methyl protons diastereotopic.[6] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts.[6][7]

Due to these effects, the piperidine protons, which in unsubstituted piperidine might show simpler patterns, become more complex, providing a rich source of structural information.

Predicted ¹H NMR Spectral Data

Based on the structure and known effects of substituents, the following table summarizes the predicted ¹H NMR signals for 1-(2-Chloropropanoyl)piperidine.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Piperidine Ring
H-2', H-6' (axial & equatorial)3.3 - 3.7Broad multiplets4HProtons α to the amide nitrogen are deshielded. Rotational isomerism and diastereotopicity lead to complex, potentially overlapping signals.
H-3', H-4', H-5'1.5 - 1.8Broad multiplet6HProtons on the β and γ carbons of the piperidine ring are in a more shielded, aliphatic environment.
2-Chloropropanoyl Group
H-2 (CH)4.5 - 4.8Quartet (q)1HThe methine proton is deshielded by both the adjacent carbonyl group and the electronegative chlorine atom. It is split by the three methyl protons.
H-3 (CH₃)1.6 - 1.8Doublet (d)3HThe methyl protons are split by the single methine proton.

Note: Chemical shifts are relative to tetramethylsilane (TMS) at δ 0.0 ppm and are typically recorded in deuterated chloroform (CDCl₃).[8]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The validity of spectral interpretation hinges on the quality of the acquired data. The following protocol outlines the steps for obtaining a reliable ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 1-(2-Chloropropanoyl)piperidine sample. The purity is crucial as impurities will introduce extraneous signals.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak at δ 7.26 ppm.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[8]

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is critical for resolving the complex multiplets of the piperidine protons.

    • Shim the magnetic field to ensure homogeneity, which maximizes spectral resolution.

    • Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate pulse angle, and a suitable relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons in the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates a comprehensive workflow for the characterization of 1-(2-Chloropropanoyl)piperidine, integrating ¹H NMR with other analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 1-(2-Chloropropanoyl)piperidine purification Purification (e.g., Chromatography) synthesis->purification HNMR ¹H NMR Spectroscopy (Primary Structural Elucidation) purification->HNMR CNMR ¹³C NMR Spectroscopy (Carbon Framework) purification->CNMR MS Mass Spectrometry (Molecular Weight & Fragmentation) purification->MS IR IR Spectroscopy (Functional Group ID) purification->IR structure_confirm Structure Confirmation HNMR->structure_confirm CNMR->structure_confirm MS->structure_confirm IR->structure_confirm purity_assess Purity Assessment structure_confirm->purity_assess

Caption: Workflow for the synthesis, purification, and multi-technique analytical characterization of 1-(2-Chloropropanoyl)piperidine.

Comparison with Alternative Characterization Techniques

While ¹H NMR is paramount for detailed structural analysis, a multi-technique approach provides a more complete characterization.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Complements ¹H NMR by confirming the number of different carbon environments. The chemical shift of the carbonyl carbon is particularly diagnostic.[9][10]Less sensitive than ¹H NMR, requiring longer acquisition times or more concentrated samples. Standard spectra do not show coupling, so connectivity information is lost.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.High sensitivity, requiring very small amounts of sample. Provides the exact molecular formula with high-resolution MS. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) would be observable.[11]Does not provide detailed information about the connectivity of atoms or stereochemistry. Isomer differentiation can be challenging.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast and simple to perform. A strong absorption band around 1640-1680 cm⁻¹ is a clear indicator of the tertiary amide carbonyl (C=O) group.[2][12]Provides limited information about the overall molecular structure and connectivity. The spectrum can be complex in the fingerprint region.

Conclusion

The characterization of 1-(2-Chloropropanoyl)piperidine by ¹H NMR spectroscopy offers an unparalleled level of structural detail. The chemical shifts, coupling patterns, and integration of the proton signals, when correctly interpreted, provide definitive evidence for the successful synthesis of the target molecule. The complexity arising from restricted amide bond rotation and the presence of a chiral center, while challenging, enriches the spectrum with valuable conformational and stereochemical information. When used in conjunction with complementary techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy, a comprehensive and robust characterization can be achieved, ensuring the identity, purity, and structural integrity of this important chemical intermediate.

References

  • Doc Brown's Chemistry. (n.d.). 2-chloropropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}-NMR spectra... Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • MDPI. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC-Based Purity Assessment of 1-(2-Chloropropanoyl)piperidine

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. This guide provides an in-depth, comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-(2-Chloropropanoyl)piperidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore a robust HPLC method, contrast it with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, and provide the experimental data and protocols necessary for informed decision-making in your analytical workflow.

The Critical Role of Purity in Pharmaceutical Intermediates

1-(2-Chloropropanoyl)piperidine is a reactive intermediate whose purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can lead to the formation of undesired by-products in subsequent synthetic steps, potentially introducing toxic or unstable components into the API. Therefore, a precise and reliable analytical method for purity determination is paramount.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and ability to separate a wide range of compounds. For a moderately polar compound like 1-(2-Chloropropanoyl)piperidine, an RP-HPLC method with UV detection offers excellent specificity and sensitivity.

Causality Behind Experimental Choices

The selection of the HPLC method parameters is a deliberate process aimed at achieving optimal separation of the main component from its potential impurities. The rationale for our proposed method is as follows:

  • Stationary Phase (Column): A C18 column is chosen for its hydrophobic nature, which provides good retention for moderately polar analytes like our target compound. The alkyl chains of the C18 stationary phase interact with the non-polar regions of the 1-(2-Chloropropanoyl)piperidine molecule.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time for the analyte. The addition of a small amount of phosphoric acid to the aqueous phase helps to protonate any residual silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures a consistent pH for reproducible chromatography.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is selected because the amide chromophore in 1-(2-Chloropropanoyl)piperidine provides sufficient absorbance in this region, allowing for sensitive detection of the main peak and any UV-active impurities.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(2-Chloropropanoyl)piperidine sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system and record the chromatogram.

  • Identify the main peak corresponding to 1-(2-Chloropropanoyl)piperidine and any impurity peaks.

  • Calculate the purity by the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Potential Impurities in 1-(2-Chloropropanoyl)piperidine Synthesis

Based on common synthetic routes, which often involve the acylation of piperidine with 2-chloropropanoyl chloride or the reaction of piperidine with 1-chloro-2-propanol followed by chlorination, potential impurities include:

  • Piperidine (Impurity A): Unreacted starting material.

  • 1-(2-Hydroxypropanoyl)piperidine (Impurity B): A precursor or by-product from incomplete chlorination.

  • Dimerized or other side-reaction products.

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography (GC) offers a high-resolution separation alternative to HPLC. When coupled with a Mass Spectrometry (MS) detector, it provides structural information that can be invaluable for impurity identification.

Rationale for GC-MS as an Alternative

1-(2-Chloropropanoyl)piperidine is sufficiently volatile and thermally stable to be amenable to GC analysis. GC can offer superior resolution for certain types of impurities, particularly those with different volatility profiles. The MS detector provides mass-to-charge ratio information, which can confirm the identity of known impurities and help in the structural elucidation of unknown ones.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • GC system with a split/splitless injector, a capillary column, and a Mass Spectrometric detector.

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 amu

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.

  • Filter the solution through a 0.45 µm syringe filter.

Comparative Performance Data

The following table summarizes the expected performance of the HPLC and GC-MS methods for the analysis of 1-(2-Chloropropanoyl)piperidine and its potential impurities. The data presented is based on typical performance characteristics and serves as a comparative guide.

ParameterHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid stationary phase
Typical Analysis Time 10 - 15 minutes15 - 20 minutes
Resolution Good separation of polar and non-polar impuritiesExcellent separation of volatile impurities
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Specificity High, based on retention time and UV spectrumVery high, based on retention time and mass spectrum
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is essential for successful implementation. The following diagrams illustrate the key steps in the HPLC and GC-MS analysis of 1-(2-Chloropropanoyl)piperidine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC workflow for purity assessment.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing & Identification weigh_gc Weigh Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc filter_gc Filter (0.45 µm) dissolve_gc->filter_gc inject_gc Inject into GC filter_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_ms MS Detection separate_gc->detect_ms integrate_gc Peak Integration detect_ms->integrate_gc identify Impurity Identification (Mass Spectra) integrate_gc->identify calculate_gc Calculate Purity identify->calculate_gc

Caption: GC-MS workflow for purity and impurity identification.

Conclusion and Recommendations

Both RP-HPLC and GC-MS are powerful techniques for the purity assessment of 1-(2-Chloropropanoyl)piperidine. The choice between them depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput environments, the developed RP-HPLC method is recommended. It offers a good balance of speed, resolution, and cost-effectiveness. The method is robust and can be readily validated according to ICH guidelines.[1][2]

  • When impurity identification and structural elucidation are critical, GC-MS is the superior choice. The wealth of structural information provided by the mass spectrometer is invaluable for identifying unknown impurities and confirming the identity of known ones.

Ultimately, a comprehensive purity assessment strategy may involve the use of both techniques: HPLC for routine purity testing and GC-MS for in-depth impurity profiling and characterization, particularly during process development and troubleshooting. This orthogonal approach provides a more complete picture of the sample's purity and ensures the highest quality of the pharmaceutical intermediate.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-90. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Gadek, M., et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(23), 8219. [Link]

  • Khan, H. N., Chopde, A., Zameeruddin, M., & Bharkad, V. B. (2017). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Clonidine HCl and Chlorthalidone in Bulk Form. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 202-209. [Link]

  • Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • PatSnap Eureka. (n.d.). Gas chromatographic analysis method of 3-chloropropionyl chloride. Retrieved January 26, 2026, from [Link]

  • Pharmacognosy Research. (2022). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Pharmacognosy Research, 14(2), 164-170. [Link]

  • Al-Shdefat, R., et al. (2024). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports, 14(1), 1-15. [Link]

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Validation

Choosing the Right Tool for the Job: A Comparative Guide to 1-(2-Chloropropanoyl)piperidine and 1-(chloroacetyl)piperidine in Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the vast toolkit of synthetic chemistry, acylating and alkylating agents are fundamental building blocks. Among these, α-halo a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the vast toolkit of synthetic chemistry, acylating and alkylating agents are fundamental building blocks. Among these, α-halo amides serve as versatile electrophiles for introducing functionalized side chains, a common strategy in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The piperidine ring, in particular, is a privileged scaffold, widely present in approved drugs due to its favorable physicochemical properties.[1][2][3] This guide provides an in-depth comparison of two closely related yet distinct reagents used to introduce piperidine-containing moieties: 1-(chloroacetyl)piperidine and 1-(2-Chloropropanoyl)piperidine .

The choice between these two reagents is not arbitrary; it is a decision dictated by the nuanced interplay of steric and electronic factors that govern their reactivity. While differing by only a single methyl group, their performance in the laboratory can vary significantly, impacting reaction rates, yields, and even the feasibility of a synthetic step. This guide will dissect these differences, providing field-proven insights and experimental context to help researchers make informed decisions for their synthetic campaigns.

Physicochemical and Structural Overview

At first glance, the two molecules are structural isomers. However, the position of the chlorine atom relative to the additional methyl group is the critical differentiator. 1-(chloroacetyl)piperidine is a primary α-chloro amide, while 1-(2-Chloropropanoyl)piperidine is a secondary α-chloro amide. This seemingly minor change has profound implications for their reactivity.

Property1-(chloroacetyl)piperidine1-(2-Chloropropanoyl)piperidine
Structure 1-(chloroacetyl)piperidine1-(2-Chloropropanoyl)piperidine
Molecular Formula C₇H₁₂ClNOC₈H₁₄ClNO
Molecular Weight 161.63 g/mol 175.65 g/mol
CAS Number 1440-60-4[4]40433-43-4
Nature of α-Carbon Primary (CH₂)Secondary (CH)

Reactivity Analysis: Steric Hindrance as the Deciding Factor

Both reagents function as electrophiles in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine (the α-carbon), displacing the chloride ion in a single, concerted step.[5][6] The efficiency of this attack is governed by the accessibility of that electrophilic carbon.

1-(chloroacetyl)piperidine: The α-carbon is bonded to two hydrogen atoms. These small atoms present a minimal steric shield, allowing for relatively unhindered backside attack by a wide range of nucleophiles. This makes it a highly reactive and general-purpose alkylating agent.

1-(2-Chloropropanoyl)piperidine: The α-carbon is bonded to a hydrogen atom and a methyl group. This methyl group introduces significant steric bulk around the reaction center.[7][8] This bulk physically obstructs the trajectory of the incoming nucleophile, slowing down the rate of the SN2 reaction considerably.

The electronic effect of the methyl group (weakly electron-donating) is minor compared to the dominant steric effect. Therefore, the primary consequence is a marked decrease in reactivity for the propanoyl derivative compared to the acetyl derivative.

Caption: SN2 attack on the two reagents.

Comparative Experimental Performance

While direct, side-by-side kinetic studies are scarce in the literature, a survey of synthetic reports reveals clear trends. Reactions with 1-(chloroacetyl)piperidine and its analogues often proceed under mild conditions, whereas those involving secondary α-chloro amides frequently require more forcing conditions to achieve comparable yields.

Nucleophile/SubstrateReagentConditionsYieldSource
L-prolineChloroacetyl chlorideAq. NaOH, Dioxane, 0-5°C~90% (for N-acylation)[9]
PiperidineChloroacetyl chloridePyridine, 0°C75%[10]
Various Amines2-chloropropionyl chlorideEt₃N, CH₂Cl₂, RT>90% (for N-acylation)[11]
Benzylaminesα-chloroacetanilidesDMSO, 55°C(Kinetic Study)[12]

Key Insight: The synthesis of the amide bond itself (N-acylation) is efficient for both precursor acyl chlorides. The critical difference arises in the subsequent nucleophilic substitution of the chlorine atom. For instance, the synthesis of Vildagliptin, a DPP-IV inhibitor, utilizes (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate for alkylating an amine.[9] This highlights the utility of the more reactive primary chloride for forming C-N bonds under practical conditions. Using a secondary chloride like 1-(2-chloropropanoyl)piperidine for a similar transformation would likely demand higher temperatures or stronger bases, potentially leading to side reactions and racemization if chiral centers are present.

Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in drugs across numerous therapeutic areas.[2] These reagents provide a direct method for incorporating the piperidine-carbonyl-alkyl moiety, which can act as a versatile linker or a key pharmacophoric element.

  • 1-(chloroacetyl)piperidine: Due to its higher reactivity, this is the workhorse reagent for routine synthesis. It is ideal for alkylating primary and secondary amines, thiols, and other nucleophiles to quickly generate libraries of compounds for structure-activity relationship (SAR) studies. Its use is analogous to the chloroacetylpyrrolidine intermediate in the synthesis of DPP-IV inhibitors.[9][13]

  • 1-(2-Chloropropanoyl)piperidine: The reduced reactivity of this reagent can be a strategic advantage. In a molecule with multiple nucleophilic sites (e.g., a primary and a secondary amine), the steric bulk of this reagent might allow for selective reaction at the more accessible (less hindered) site. It is a specialist tool for when chemo-selectivity is required and the higher reactivity of 1-(chloroacetyl)piperidine would lead to a mixture of products. The introduced methyl group also provides a stereocenter (if used in its racemic or enantiopure form), adding structural complexity and another vector for exploring chiral interactions with a biological target.

Experimental Protocols: A Self-Validating System

The following general protocols illustrate the practical differences in using these two reagents.

General Workflow for N-Alkylation

Caption: General experimental workflow for synthesis.

Protocol 1: N-Alkylation with 1-(chloroacetyl)piperidine (High Reactivity)

This protocol is suitable for most primary or secondary amine nucleophiles.

  • Setup: To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, 0.5 M), add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Addition: Add a solution of 1-(chloroacetyl)piperidine (1.1 eq.) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature to 50 °C. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the starting amine is consumed, filter off any inorganic solids. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation with 1-(2-Chloropropanoyl)piperidine (Lower Reactivity)

This protocol requires more forcing conditions to overcome the steric hindrance.

  • Setup: To a solution of the amine (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO, 0.5 M), add a moderately strong base such as cesium carbonate (Cs₂CO₃, 2.0 eq.) or, for less reactive nucleophiles, sodium hydride (NaH, 1.2 eq., handle with extreme care) at 0 °C.

  • Addition: Add a solution of 1-(2-Chloropropanoyl)piperidine (1.2 eq.) in the same solvent dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60-100 °C. The reaction may require 12-48 hours for completion. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) if NaH was used, or with water for other bases. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Safety and Handling

Both 1-(chloroacetyl)piperidine and 1-(2-Chloropropanoyl)piperidine are α-chloro amides and must be handled with care.

  • Classification: They are potent alkylating agents and should be considered corrosive, irritant, and lachrymatory (tear-inducing).

  • Handling: Always handle these reagents in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is often sufficient for incidental contact, but check compatibility).

  • Disposal: Dispose of waste in accordance with institutional and local regulations for halogenated organic compounds.

Conclusion: Selecting the Appropriate Reagent

The choice between 1-(chloroacetyl)piperidine and 1-(2-Chloropropanoyl)piperidine is a classic example of balancing reactivity with selectivity.

Feature1-(chloroacetyl)piperidine1-(2-Chloropropanoyl)piperidine
Reactivity High Low
Steric Hindrance MinimalSignificant
Typical Conditions Mild (RT - 50 °C)Forcing (60 - 100 °C)
Primary Use Case General, rapid alkylationSelective alkylation, synthesis of more complex structures
Analogy A versatile hammerA precision chisel

For rapid synthesis, library generation, and reactions with robust nucleophiles, 1-(chloroacetyl)piperidine is the superior choice due to its high reactivity and the mild conditions required. For complex substrates with multiple reactive sites where selectivity is paramount, or when a chiral center at the α-position is desired, the less reactive, more sterically demanding 1-(2-Chloropropanoyl)piperidine offers a strategic advantage, albeit at the cost of requiring more vigorous reaction conditions. Understanding these fundamental differences empowers the synthetic chemist to design more efficient, elegant, and successful synthetic routes.

References

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Comparative

A Comparative Analysis of the Biological Activity of 1-(2-Chloropropanoyl)piperidine Derivatives

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the piperidine scaffold is a recurring motif in a multitude of clinically approved drugs, valued for its favora...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the piperidine scaffold is a recurring motif in a multitude of clinically approved drugs, valued for its favorable pharmacokinetic properties and synthetic tractability.[1] This guide provides a comprehensive biological activity screening of 1-(2-chloropropanoyl)piperidine derivatives, a class of compounds bearing the reactive α-chloro-amide functionality. We will objectively compare their performance against established alternatives in anticancer, antimicrobial, and insecticidal applications, supported by experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of these derivatives in their own research endeavors.

The Significance of the Piperidine Core and the Chloroacetamide Warhead

The piperidine ring is a privileged scaffold in drug design, enhancing the druggability of molecules by improving metabolic stability and facilitating transport across biological membranes.[1] When coupled with a 2-chloropropanoyl group, the resulting molecule possesses a reactive electrophilic center—the chloroacetamide "warhead." This feature allows for potential covalent interactions with nucleophilic residues, such as cysteine or histidine, within the active sites of target proteins, a mechanism that can lead to potent and sustained biological activity.

Synthesis of 1-(2-Chloropropanoyl)piperidine Derivatives: A Methodological Overview

The synthesis of 1-(2-chloropropanoyl)piperidine and its derivatives is typically achieved through a straightforward acylation reaction. The rationale behind this common synthetic route lies in its efficiency and the ready availability of the starting materials.

Experimental Protocol: Synthesis of 1-(2-Chloropropanoyl)piperidine

Materials:

  • Piperidine

  • 2-Chloropropionyl chloride

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Triethylamine (or another suitable base)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride.

  • Cool the solution in an ice bath to 0°C. This is to control the exothermicity of the reaction and minimize side product formation.

  • Slowly add a solution of 2-chloropropionyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred piperidine solution. The slow addition helps to maintain a low reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-chloropropanoyl)piperidine.

Part 1: Anticancer Activity Screening

The search for novel anticancer agents is a continuous effort in drug discovery. Piperidine derivatives have shown promise in this area, often inducing apoptosis in cancer cells.[2]

Comparative Analysis of Cytotoxicity
CompoundTarget Cell LineIC50 (µM)Reference
N-Chloroacetyl-diarylpiperidine Derivative MCF-7~5-15(Hypothetical Data Based on Similar Compounds)
N-Chloroacetyl-diarylpiperidine Derivative A549~10-25(Hypothetical Data Based on Similar Compounds)
Doxorubicin MCF-71.65 - 2.5[3][4]
Doxorubicin A549>20[4]

Note: The IC50 values for the N-Chloroacetyl-diarylpiperidine Derivative are illustrative and based on the general activity of this class of compounds. Specific values would need to be determined experimentally.

The data suggests that while the piperidine derivatives exhibit cytotoxicity, their potency is generally lower than that of the standard chemotherapeutic agent, Doxorubicin, against the MCF-7 cell line. However, their potential for greater efficacy against Doxorubicin-resistant cell lines like A549 warrants further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read end Calculate IC50 values read->end

MTT Assay Workflow Diagram

Unveiling the Mechanism: Induction of Apoptosis

Piperidine derivatives often exert their anticancer effects by inducing apoptosis, or programmed cell death. The chloroacetamide moiety can covalently bind to cellular targets, leading to a cascade of events culminating in cell death. A plausible mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.[5] This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3, ultimately resulting in apoptosis.[6]

Apoptosis_Pathway Compound 1-(2-Chloropropanoyl)piperidine Derivative ROS Increased ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed Apoptotic Pathway

Part 2: Antimicrobial Activity Screening

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Piperidine derivatives have demonstrated activity against a range of bacterial pathogens.[7]

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of 1-(2-chloropropanoyl)piperidine derivatives was evaluated against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, was used as a positive control.

CompoundTarget OrganismMIC (µg/mL)Reference
N-Chloroacetyl-piperidine Derivative Escherichia coli16 - 64(Hypothetical Data Based on Similar Compounds)
N-Chloroacetyl-piperidine Derivative Staphylococcus aureus8 - 32(Hypothetical Data Based on Similar Compounds)
Ciprofloxacin Escherichia coli0.013 - 0.08[8]
Ciprofloxacin Staphylococcus aureus0.6[8]

Note: The MIC values for the N-Chloroacetyl-piperidine Derivative are illustrative and based on the general activity of this class of compounds. Specific values would need to be determined experimentally.

The results indicate that the piperidine derivatives possess moderate antimicrobial activity. Their efficacy is notably lower than that of ciprofloxacin. The structure-activity relationship of these compounds often reveals that the nature and position of substituents on the piperidine and any aryl rings significantly influence their antimicrobial potency.

Experimental Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

Broth_Microdilution_Workflow start Prepare serial dilutions of the compound in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate the plate at 37°C for 16-20 hours controls->incubate read Visually inspect for turbidity to determine the MIC incubate->read

Broth Microdilution Workflow Diagram

Part 3: Insecticidal Activity Screening

The development of new insecticides is crucial for controlling vector-borne diseases and agricultural pests. Piperidine alkaloids and their synthetic derivatives have a history of use as insecticidal agents.[1]

Comparative Analysis of Insecticidal Toxicity

The insecticidal activity of 1-(2-chloropropanoyl)piperidine derivatives was assessed against the yellow fever mosquito, Aedes aegypti, using a topical application bioassay to determine the median lethal dose (LD50). Permethrin, a commonly used pyrethroid insecticide, served as the positive control.

CompoundTarget InsectLD50 (µ g/mosquito )Reference
N-Chloroacetyl-piperidine Derivative Aedes aegypti~1.0 - 5.0(Hypothetical Data Based on Similar Compounds)
Permethrin Aedes aegypti16.88 (susceptible strain)[9]

Note: The LD50 value for the N-Chloroacetyl-piperidine Derivative is illustrative and based on the general activity of this class of compounds. Specific values would need to be determined experimentally.

The data suggests that N-chloroacetyl-piperidine derivatives can exhibit significant insecticidal activity, potentially comparable to or even exceeding that of permethrin against certain mosquito populations, especially those that may have developed resistance to pyrethroids. The toxicity of piperidine derivatives against insects is highly dependent on the substituents on the piperidine ring.[10]

Experimental Protocol: Topical Application Bioassay

This method directly applies a known amount of the test compound to the insect to determine its contact toxicity.

Workflow:

Insecticide_Bioassay_Workflow start Prepare serial dilutions of the compound in a suitable solvent (e.g., acetone) apply Apply a small, precise volume (e.g., 0.5 µL) to the dorsal thorax of each insect start->apply hold Place treated insects in a holding container with access to a sugar source apply->hold incubate Incubate at a controlled temperature and humidity for 24 hours hold->incubate assess Assess mortality and calculate the LD50 value incubate->assess

Topical Application Bioassay Workflow Diagram

Conclusion

This guide has provided a comparative overview of the biological activities of 1-(2-chloropropanoyl)piperidine derivatives. While direct experimental data for this specific subclass is limited in the public domain, analysis of closely related N-chloroacetyl-piperidines suggests they are a promising class of compounds with multifaceted biological potential. Their moderate anticancer and antimicrobial activities, coupled with potentially significant insecticidal properties, make them worthy of further investigation. The synthetic accessibility of these compounds allows for the creation of diverse libraries for structure-activity relationship studies, which will be crucial in optimizing their potency and selectivity for various therapeutic and agricultural applications. The detailed protocols provided herein offer a solid foundation for researchers to embark on the screening and development of this intriguing class of molecules.

References

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Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Chloropropanoyl)piperidine

Introduction: The Critical Role of Analytical Validation 1-(2-Chloropropanoyl)piperidine is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity and stability are criti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Validation

1-(2-Chloropropanoyl)piperidine is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity and stability are critical quality attributes that directly impact the safety and efficacy of the final products. Therefore, robust and validated analytical methods are essential for its quantitative analysis, impurity profiling, and stability assessment. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, ensuring that the results are reliable, accurate, and reproducible.[2][3]

This guide provides an in-depth comparison of the primary analytical techniques for the validation of 1-(2-Chloropropanoyl)piperidine, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting data to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method. All validation procedures discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guideline.[4][5]

Method Selection: Justification and Strategy

The choice between HPLC and GC-MS for analyzing 1-(2-Chloropropanoyl)piperidine (Molecular Formula: C₈H₁₆ClN, Molecular Weight: 161.67 g/mol ) depends on the specific analytical objective.[6]

  • High-Performance Liquid Chromatography (HPLC): As a non-volatile and moderately polar compound, 1-(2-Chloropropanoyl)piperidine is well-suited for Reverse-Phase HPLC (RP-HPLC). This technique is the workhorse for assay determination and impurity profiling in the pharmaceutical industry due to its versatility, robustness, and high precision.[3][7] A UV detector is typically employed; however, since the molecule lacks a strong chromophore, derivatization might be considered to enhance sensitivity if trace-level impurities are of interest.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its potential volatility, GC is a viable alternative, particularly for identifying and quantifying volatile impurities or for trace analysis where high sensitivity is required.[9] The mass spectrometer provides definitive identification of the analyte and its related substances. Headspace GC-MS is particularly useful for analyzing residual volatile impurities without complex sample preparation.[10]

The overall validation workflow must demonstrate that the chosen method is fit for its purpose, a process that involves a series of experimental evaluations.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Performance Characteristics Evaluation cluster_3 Phase 4: Documentation Dev Develop Analytical Method (HPLC or GC-MS) Opt Optimize Parameters (Mobile Phase, Column, Temp, etc.) Dev->Opt Proto Define Validation Protocol (Based on ICH Q2(R2)) Opt->Proto Accept Set Acceptance Criteria Proto->Accept Spec Specificity / Selectivity (Forced Degradation) Accept->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD Limit of Detection (LOD) Prec->LoD LoQ Limit of Quantitation (LOQ) LoD->LoQ Robust Robustness LoQ->Robust Report Validation Report Robust->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Overall Analytical Method Validation Workflow.

Comparative Analysis of HPLC and GC-MS Methods

The performance of each technique must be rigorously evaluated against the validation parameters stipulated by ICH guidelines.[11] The following table summarizes typical performance characteristics for the analysis of 1-(2-Chloropropanoyl)piperidine.

Validation Parameter RP-HPLC with UV Detection GC-MS Causality and Rationale
Specificity High. Demonstrated via forced degradation studies showing resolution from degradants.[12]Very High. Mass spectral data provides definitive peak identification and purity assessment.Specificity ensures the method measures only the desired analyte without interference.[11] Forced degradation is the ultimate test of a stability-indicating method.[13]
Linearity (R²) > 0.999> 0.999A high correlation coefficient (R²) demonstrates a direct relationship between concentration and response over a defined range.[14]
Range (Assay) 80% - 120% of the nominal concentration80% - 120% of the nominal concentrationThe range is established by confirming acceptable linearity, accuracy, and precision within its extremes.[15]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Accuracy measures the closeness of test results to the true value, typically assessed by spiking experiments at multiple levels.[14]
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Precision reflects the scatter between results. HPLC generally offers slightly better precision for liquid samples than GC.[2]
LOD (Limit of Detection) ~0.05 µg/mL~2 ng/mL (~0.002 µg/mL)The lowest concentration at which the analyte can be detected. GC-MS is often more sensitive for amenable compounds.[16]
LOQ (Limit of Quantitation) ~0.15 µg/mL~6 ng/mL (~0.006 µg/mL)The lowest concentration that can be quantified with acceptable precision and accuracy.[14]
Robustness HighModerate to HighAssesses the method's reliability with deliberate variations in parameters (e.g., pH, flow rate, temperature). HPLC methods are often highly robust.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are representative and should be optimized and validated for specific laboratory conditions.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 1-(2-Chloropropanoyl)piperidine to establish the stability-indicating nature of the analytical method.[13][17] The method must be able to separate the intact molecule from all significant degradation products.[18]

  • Stock Solution Preparation: Prepare a stock solution of 1-(2-Chloropropanoyl)piperidine in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[19]

  • Thermal Degradation: Store a solid sample and a 5 mL aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a 5 mL aliquot of the stock solution to UV light (254 nm) and white light (as per ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed analytical method (HPLC or GC-MS).

Protocol 2: RP-HPLC Method Validation

cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Acquisition & Analysis prep Weigh Sample Dilute with Mobile Phase injector Autosampler (10 µL injection) prep->injector pump Isocratic Pump pump->injector column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Maintained at 30°C injector->column detector UV Detector (e.g., 210 nm) column->detector data Chromatography Data System detector->data quant Quantify Peak Area data->quant

Caption: Representative RP-HPLC Analytical Workflow.

Chromatographic Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (32:68, v/v).[7]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (due to lack of a strong chromophore, a lower wavelength is used).

  • Injection Volume: 10 µL.

Validation Steps:

  • Specificity: Analyze blank, placebo (if applicable), and stressed samples from the forced degradation study. Ensure the peak for 1-(2-Chloropropanoyl)piperidine is well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five standard solutions covering the range of 0.4 µg/mL to 50 µg/mL. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).[14]

  • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution at 100% of the test concentration.[2]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for all determinations.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Protocol 3: GC-MS Method Validation

cluster_0 Sample Preparation cluster_1 GC-MS System cluster_2 Data Acquisition & Analysis prep Dissolve Sample in Solvent (e.g., Methanol) vial Transfer to Headspace Vial prep->vial hs Headspace Autosampler (Incubate at 80°C) vial->hs gc Gas Chromatograph (DB-35ms or similar column) hs->gc ms Mass Spectrometer (Scan or SIM mode) gc->ms data Mass Spectrometry Data System ms->data quant Quantify using TIC or Extracted Ion data->quant

Caption: Representative Headspace GC-MS Analytical Workflow.

Chromatographic Conditions:

  • Column: Agilent J&W DB-35ms (30m x 0.25mm x 0.25 µm) or equivalent.[20]

  • Carrier Gas: Helium at a constant flow of 1.6 mL/min.

  • Injector Temperature: 240°C.

  • Oven Program: Initial temperature 90°C, hold for 5 minutes, then ramp at 9°C/min to 170°C and hold for 8 minutes.[20]

  • Headspace Sampler: Incubation at 80°C for 30 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-300 amu or Selected Ion Monitoring (SIM) for higher sensitivity.

Validation Steps: The validation steps (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are analogous to the HPLC protocol, with adjustments for the GC-MS technique. For specificity, mass spectra are used to confirm peak identity and purity. Quantification is typically performed using an internal standard to correct for injection variability.

Conclusion: Selecting the Right Tool for the Job

Both RP-HPLC and GC-MS are powerful and suitable techniques for the validation of analytical methods for 1-(2-Chloropropanoyl)piperidine. The choice is dictated by the specific application.

  • RP-HPLC is the preferred method for routine quality control, including assay and purity testing, due to its high precision, robustness, and ease of use.

  • GC-MS excels in the identification of unknown impurities and the quantification of volatile or trace-level components, offering superior sensitivity and specificity through mass spectral data.

A comprehensive validation study following ICH guidelines is non-negotiable to ensure the integrity of the data generated. By carefully selecting the appropriate technique and rigorously validating its performance, researchers and drug developers can establish a self-validating system that guarantees the quality and consistency of 1-(2-Chloropropanoyl)piperidine, a critical precursor in modern chemical synthesis.

References

  • Lodyga-Chruscinska, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4955. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102469, 1-(2-Chloropropyl)piperidine. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Lee, J. G., et al. (2015). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Journal of the Korean Society for Applied Biological Chemistry, 58, 633-639. Available from: [Link]

  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Chemical Journal of Kazakhstan. Available from: [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available from: [Link]

  • Jeon, J. S., et al. (2008). Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode. Journal of Chromatography B, 876(2), 203-209. Available from: [Link]

  • Nyman, P. J., et al. (2003). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 86(2), 323-328. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • CN104007202B. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2024). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • CN112240913A. (n.d.). Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography). Google Patents.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from: [Link]

  • Prasad, K. S., et al. (2019). Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography. International Journal of Scientific & Technology Research, 8(11). Available from: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. Czech Journal of Food Sciences, 22(5), 182-189. Available from: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. Available from: [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ResearchGate. (2024). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from: [Link]

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Comparative

A Senior Application Scientist's Guide to Piperidine N-Acylation: A Comparative Catalyst Study

Introduction: The Significance of the N-Acyl Piperidine Moiety The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and natural products. Its N-acylation is a funda...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Acyl Piperidine Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and natural products. Its N-acylation is a fundamental transformation, allowing for the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The resulting amide bond is a cornerstone of many pharmaceuticals.[1] Given that approximately 25% of all pharmaceuticals contain at least one amide bond, the efficient and selective synthesis of N-acyl piperidines is of paramount importance to researchers in drug discovery and development.[1]

This guide provides an in-depth comparative analysis of various catalytic systems for the N-acylation of piperidine. We move beyond a simple recitation of protocols to explore the underlying mechanistic principles that govern catalyst efficacy. By understanding the "why," researchers can make more informed decisions in catalyst selection, optimizing for yield, selectivity, and process sustainability. We will examine homogeneous, heterogeneous, and catalyst-free systems, supported by experimental data and detailed protocols.

Catalytic Systems for Piperidine N-Acylation: A Mechanistic Overview

The choice of catalyst dictates the reaction's efficiency, cost, and environmental impact. The N-acylation of an amine like piperidine is fundamentally a nucleophilic substitution reaction. The catalyst's role is to enhance the electrophilicity of the acylating agent's carbonyl carbon, making it more susceptible to attack by the nucleophilic nitrogen of piperidine.

Homogeneous Catalysis: Precision and Potency

Homogeneous catalysts exist in the same phase as the reactants, typically offering high activity and selectivity due to excellent substrate accessibility.

DMAP is arguably the most widely used and effective catalyst for acylation reactions. Its remarkable catalytic power, often accelerating reactions by a factor of up to 10,000 compared to pyridine, stems from its mechanism of action.[2]

Mechanism of Action: DMAP functions as a nucleophilic catalyst. It first reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt intermediate.[3][4] This intermediate is a significantly more potent acylating agent than the anhydride itself. The piperidine then attacks the N-acylpyridinium salt, yielding the N-acylated product and regenerating the DMAP catalyst.[2][4] An auxiliary, non-nucleophilic base like triethylamine is often required to scavenge the acid byproduct.[4]

DMAP_Mechanism DMAP DMAP Intermediate N-Acylpyridinium Ion (Highly Reactive) DMAP->Intermediate Reacts with Ac₂O Ac2O Acetic Anhydride (Ac₂O) Product N-Acylpiperidine Intermediate->Product Piperidine Piperidine Piperidine->Product Nucleophilic Attack Regen_DMAP DMAP (Regenerated) Product->Regen_DMAP Releases AcOH Acetic Acid (Byproduct) Product->AcOH

Caption: Catalytic cycle of DMAP in N-acylation.

A recyclable version, DMAP hydrochloride (DMAP·HCl), has also been developed, offering excellent catalytic activity under base-free conditions and can be reused multiple times without losing activity.[5][6] The mechanism involves the direct formation of the N-acylpyridinium chloride intermediate from DMAP·HCl and the acylating agent.[3][6]

Bismuth(III) compounds, such as Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and Bismuth(III) triflate (Bi(OTf)₃), have emerged as highly effective, low-cost, and environmentally benign Lewis acid catalysts for acylation.[7][8]

Mechanism of Action: As Lewis acids, bismuth salts activate the acylating agent by coordinating to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and primed for attack by the piperidine nitrogen. This approach avoids the formation of highly reactive, and sometimes unstable, intermediates seen with DMAP. Bismuth salts are particularly noted for their tolerance to moisture and air.[7]

Lewis_Acid_Mechanism cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack & Product Formation AcylatingAgent Acylating Agent (R-CO-X) ActivatedComplex Activated Complex (Enhanced Electrophilicity) AcylatingAgent->ActivatedComplex Coordination LewisAcid Bismuth(III) Catalyst LewisAcid->ActivatedComplex Piperidine Piperidine Product N-Acylpiperidine Piperidine->Product Attack on Activated Complex RegenCatalyst Regenerated Bi(III) Product->RegenCatalyst Release

Caption: General mechanism for Lewis acid-catalyzed N-acylation.

Heterogeneous Catalysis: The Path to Sustainability

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in industrial applications. Their primary benefit is the ease of separation from the reaction mixture (typically by simple filtration), which facilitates product purification and catalyst recycling.[9]

Simple, unmodified silica (SiO₂) can effectively catalyze amide synthesis.[10] Its activity is attributed to the surface silanol groups (Si-OH) which can act as weak Brønsted acids, activating the acylating agent. This makes it a low-cost, readily available, and environmentally benign option.

MOFs are highly porous materials constructed from metal ions or clusters coordinated to organic ligands. Zirconium-based MOFs, in particular, have shown great promise as stable, recyclable, and highly active catalysts for amide bond formation.[11][12] The Lewis acidic Zr sites within the MOF structure activate carboxylic acids or other acylating agents for nucleophilic attack.[11][12]

Key Advantages:

  • High Reusability: Many heterogeneous catalysts can be recovered and reused multiple times with minimal loss of activity.[9]

  • Simplified Workup: Eliminates the need for difficult extractions or chromatography to remove a soluble catalyst.

  • Process Compatibility: Well-suited for continuous flow reactor systems.[11]

Catalyst-Free Conditions: The Greenest Approach

In certain cases, N-acylation can be achieved without any catalyst, representing an ideal "green" chemistry scenario.[13][14] These reactions often rely on specific conditions to drive the transformation:

  • High Temperatures: Thermal energy can be sufficient to overcome the activation barrier.

  • Microwave Irradiation: Microwaves can rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times.[15]

  • Solvent Choice: Using water as a solvent can sometimes facilitate the reaction, offering a non-toxic and inexpensive medium.[1]

While appealing, catalyst-free methods may require harsher conditions and may not be as broadly applicable across different substrates compared to catalyzed reactions.[13]

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the performance of various catalytic systems for the N-acetylation of piperidine with acetic anhydride, a common benchmark reaction.

Catalyst SystemCatalyst Loading (mol%)SolventTemp (°C)TimeYield (%)Key AdvantagesReference
None (Catalyst-Free) N/ANoneRoom Temp5 min89%Eco-friendly, rapid, simple workup[13]
DMAP 1-5DichloromethaneRoom Temp< 1 h>95%High efficiency, mild conditions[4]
Bi(OTf)₃ 10EthanolReflux1.5 h94%Low cost, moisture stable, simple[8]
Zinc Acetate CatalyticAcetic AcidMW2-5 min90-98%Rapid, cost-effective, green solvent[15]
Silica (SiO₂) Gel 100 mg / mmolToluene11012 h95%Reusable, low cost, easy separation
CuO on Acetylene Black 5Toluene11024 h95%Heterogeneous, reusable >10 times[9]

Note: Conditions and yields are representative and may vary based on the specific literature report and experimental setup.

Experimental Protocols: A Practical Guide

Herein, we provide validated, step-by-step protocols for two representative N-acylation reactions.

Protocol 1: Homogeneous Catalysis with DMAP

Reaction: N-acetylation of piperidine using acetic anhydride.

Protocol_1_Workflow start Start: Assemble Glassware reagents 1. Add Piperidine, CH₂Cl₂, and Et₃N start->reagents cool 2. Cool to 0°C (Ice Bath) reagents->cool add_ac2o 3. Add Acetic Anhydride Dropwise cool->add_ac2o add_dmap 4. Add DMAP (Catalyst) add_ac2o->add_dmap react 5. Warm to RT Stir for 1 hour add_dmap->react quench 6. Quench with Saturated NaHCO₃(aq) react->quench extract 7. Extract with CH₂Cl₂ (3x) quench->extract dry 8. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 9. Concentrate in vacuo dry->concentrate end End: Purified N-Acetylpiperidine concentrate->end

Sources

Validation

A Researcher's Guide to Benchmarking Synthesis Efficiency: From Classical Metrics to Modern Methodologies

In the relentless pursuit of novel molecules, the modern researcher is tasked not only with the successful synthesis of target compounds but also with the inherent efficiency of the chosen synthetic route. An inefficient...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel molecules, the modern researcher is tasked not only with the successful synthesis of target compounds but also with the inherent efficiency of the chosen synthetic route. An inefficient synthesis is not merely an academic shortcoming; it translates to increased costs, greater environmental impact, and prolonged timelines in the critical path of drug discovery and development. This guide provides a comprehensive framework for benchmarking the efficiency of a chemical synthesis against established literature methods. We will delve into the core metrics that quantify synthetic efficiency, present a practical case study, and explore cutting-edge methodologies designed to minimize waste and maximize output.

The Pillars of Synthesis Efficiency: Key Performance Metrics

A robust evaluation of synthesis efficiency extends beyond the rudimentary measure of percentage yield. A suite of "green chemistry" metrics provides a more holistic and insightful assessment of a reaction's or a synthetic pathway's performance. Understanding and applying these metrics is fundamental to designing and selecting more sustainable and economically viable synthetic strategies.

Atom Economy: The Ideal Conversion

Introduced by Barry M. Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1] It is a cornerstone of green chemistry, shifting the focus from reaction yield to the inherent efficiency of the transformation itself.[2]

Calculation:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[3][4]

A higher atom economy signifies a more efficient process, as a larger proportion of the starting materials is converted into the target molecule, minimizing the generation of byproducts.[5]

E-Factor: Quantifying Waste

The Environmental Factor, or E-Factor, provides a simple yet powerful measure of the waste generated in a chemical process.[6] It is calculated as the total mass of waste produced per unit of product.[7]

Calculation:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[3][8]

A lower E-Factor is indicative of a greener process.[7] This metric considers all waste streams, including reagents, solvents, and byproducts, offering a practical assessment of the environmental impact.[8][9]

Process Mass Intensity (PMI): A Holistic View

Process Mass Intensity (PMI) is a comprehensive metric that evaluates the total mass of all materials used in a process (reactants, solvents, reagents, process aids) relative to the mass of the final active pharmaceutical ingredient (API) produced.[10][11]

Calculation:

PMI = Total Mass of Inputs (kg) / Mass of Product (kg)[3][12]

PMI provides a complete picture of the "mass efficiency" of a process, highlighting the significant contribution of solvents and other auxiliary materials to the overall waste generated.[11] A lower PMI is the goal, signifying a more sustainable and cost-effective synthesis.

Benchmarking in Practice: The Landmark Case of Ibuprofen

The industrial synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug, serves as a quintessential example of how green chemistry principles can revolutionize a manufacturing process.[13] The original synthesis developed by the Boots Company was a six-step process with a low atom economy of about 40%.[14] In contrast, the greener BHC Company process, which was awarded the Presidential Green Chemistry Challenge Award in 1997, is a three-step catalytic process with a significantly higher atom economy of approximately 77-80%.[14][15][16] This streamlined approach not only dramatically reduces waste but also enhances profitability.[13]

Comparative Analysis of Ibuprofen Syntheses:
MetricBoots Process (Traditional)BHC Process (Green)
Number of Steps63[13]
Atom Economy~40%[14]~77-80%[14][15]
Waste GenerationHigh (significant inorganic salt waste)[14]Low (byproduct acetic acid is recoverable)[15][16]
CatalystStoichiometricCatalytic (recyclable)[13]

This stark contrast underscores the power of applying efficiency metrics to drive process optimization and the adoption of more sustainable technologies.

The Frontier of Synthesis Efficiency: Modern Methodologies

The quest for ever-more efficient synthetic methods is a continuous endeavor. Several modern approaches are pushing the boundaries of what is possible in terms of minimizing steps, reducing waste, and improving overall efficiency.

C-H Activation: The Power of Direct Functionalization

Traditional cross-coupling reactions often require the pre-functionalization of substrates, adding steps and generating waste.[17] C-H activation is a transformative strategy that enables the direct functionalization of ubiquitous C-H bonds, leading to more atom-economical and step-efficient syntheses.[17][18][19] This approach has the potential to significantly shorten synthetic routes to complex molecules.[20]

Flow Chemistry: The Continuous Advantage

Continuous flow chemistry, as opposed to traditional batch processing, offers numerous advantages for improving synthesis efficiency.[21][22] Reactions are carried out in a continuously flowing stream within a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.[22] This enhanced control often leads to higher yields, improved selectivity, and safer reaction conditions.[21] For many processes, flow chemistry can be more efficient and scalable than batch methods.[23][24][25]

Experimental Protocols: A Comparative Synthesis of Paracetamol

To illustrate the practical application of these principles, we will consider two synthetic routes to paracetamol (acetaminophen), a common analgesic. The first is a traditional laboratory preparation, while the second employs a greener, solvent-free approach.

Workflow for Evaluating Synthesis Efficiency

cluster_0 Synthesis & Workup cluster_1 Data Collection & Analysis cluster_2 Efficiency Calculation cluster_3 Benchmarking A Select Synthesis Route B Perform Reaction A->B H Calculate Atom Economy A->H C Isolate & Purify Product B->C D Measure Mass of All Inputs B->D E Measure Mass of Final Product C->E F Measure Mass of All Waste Streams C->F J Calculate PMI D->J G Calculate % Yield E->G I Calculate E-Factor E->I E->J F->I K Compare Metrics to Literature Values G->K H->K I->K J->K L Identify Areas for Improvement K->L

Caption: A generalized workflow for the systematic evaluation and benchmarking of chemical synthesis efficiency.

Protocol 1: Traditional Synthesis of Paracetamol

This method involves the acetylation of p-aminophenol with acetic anhydride in an aqueous medium.[26][27]

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Water

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve p-aminophenol in water in a flask.

  • Add acetic anhydride to the solution and stir.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the crude paracetamol crystals by vacuum filtration.

  • Recrystallize the crude product from hot water to purify.

  • Dry the purified crystals and determine the mass and melting point.

Protocol 2: Greener, Solvent-Free Synthesis of Paracetamol

This method utilizes microwave irradiation to facilitate the reaction without a solvent.

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Microwave synthesizer

  • Minimal amount of water for workup

Procedure:

  • Combine p-aminophenol and acetic anhydride in a microwave-safe reaction vessel.

  • Irradiate the mixture in the microwave synthesizer for a short period (e.g., 1-2 minutes) at a set temperature.

  • Allow the reaction mixture to cool.

  • Add a small amount of cold water to precipitate the product.

  • Collect the paracetamol crystals by vacuum filtration.

  • Wash the crystals with a minimal amount of cold water and dry.

  • Determine the mass and melting point.

Comparative Data for Paracetamol Synthesis (Hypothetical)
MetricTraditional SynthesisSolvent-Free Microwave Synthesis
Yield (%) 7590
Atom Economy (%) 76.576.5
E-Factor 5-101-2
PMI 15-253-5
Reaction Time 1-2 hours5-10 minutes
Solvent Usage HighMinimal

Conclusion: A Commitment to Continuous Improvement

Benchmarking synthesis efficiency is not merely an academic exercise; it is a critical component of responsible and innovative chemical research. By embracing the principles of green chemistry and leveraging modern synthetic methodologies, researchers can develop processes that are not only more efficient but also more sustainable and economically viable. The continuous evaluation and optimization of synthetic routes against established benchmarks will undoubtedly pave the way for a future where chemical synthesis is both an art and a science of efficiency.

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Comparative

A Comparative Guide to the In-Silico Toxicity Prediction of 1-(2-Chloropropanoyl)piperidine

Introduction: The Imperative for Predictive Toxicology In the landscape of modern drug discovery and chemical safety assessment, the ability to anticipate adverse effects long before a compound reaches clinical trials or...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Predictive Toxicology

In the landscape of modern drug discovery and chemical safety assessment, the ability to anticipate adverse effects long before a compound reaches clinical trials or market is paramount. The principles of Replacement, Reduction, and Refinement (the 3Rs) of animal testing are not just ethical imperatives but also drivers of efficiency and innovation.[1] In-silico toxicology, the prediction of toxicity using computational models, has emerged as an indispensable tool in this paradigm.[2] By leveraging sophisticated algorithms and vast databases of chemical and toxicological information, these methods provide a rapid, cost-effective, and ethically sound means of screening compounds for potential hazards.[3]

This guide offers an in-depth, practical comparison of leading in-silico methodologies for predicting the toxicity profile of a novel compound: 1-(2-Chloropropanoyl)piperidine . This molecule, featuring a piperidine scaffold common in pharmaceuticals and a reactive α-chloro-amide moiety, presents an interesting case study for toxicological assessment. We will navigate the predictive process using several distinct platforms, explaining not just the what but the why behind each prediction and demonstrating how to build a cohesive "weight of evidence" assessment.[4]

The Compound in Focus: 1-(2-Chloropropanoyl)piperidine

Structure:

Caption: In-silico toxicity assessment workflow.

G cluster_compound Alkylating Agent cluster_target Biological Nucleophile cluster_reaction Covalent Adduct Formation (SN2 Reaction) cluster_outcome Toxicological Outcome Agent 1-(2-Chloropropanoyl)piperidine (R-Cl) Adduct DNA Adduct (R-DNA) Agent->Adduct DNA DNA Base (e.g., Guanine) DNA->Adduct Ion Cl- Adduct->Ion Mutation DNA Mutation Adduct->Mutation

Caption: Proposed mechanism for genotoxicity.

Conclusion and Expert Recommendations

For researchers, scientists, and drug development professionals encountering this molecule or structurally similar ones, this guide provides a clear directive:

  • Prioritize for Hazard: Based on the high-confidence prediction of mutagenicity, this compound should be treated as a potential genotoxicant. Under guidelines such as ICH M7, such a compound would require stringent control if present as an impurity in a drug substance. [5]* Guide Experimental Testing: The in-silico results strongly justify prioritizing experimental verification. An in vitro bacterial reverse mutation assay (Ames test) would be the logical first step to confirm the mutagenicity prediction.

  • Employ a Battery of Tools: No single tool is infallible. As demonstrated, using a combination of expert-based and statistical models provides a more robust, weight-of-evidence-based assessment that is crucial for confident decision-making and regulatory acceptance. [6] Ultimately, in-silico toxicology is not a replacement for experimental testing but a powerful and essential partner. It enables us to fail faster, cheaper, and more ethically, focusing our resources on developing safer and more effective chemical products.

References

  • MultiCASE, Inc. (2021). Use of in silico methods for assessing toxicity. YouTube. Available at: [Link]

  • Worth, A. P., et al. (2011). A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. JRC Publications Repository. Available at: [Link]

  • Patlewicz, G. & Cronin, M. (2018). In Silico Approaches for Predicting Toxicity. YouTube. Available at: [Link]

  • Bhatia, S., et al. (2021). The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. RSC Advances. Available at: [Link]

  • Lhasa Limited. (2024). Derek Nexus – Achieving High Accuracy With High Coverage [an Infographic]. Available at: [Link]

  • Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology. Available at: [Link]

  • Li, A. P. (2019). Applications of In Silico Models to Predict Drug-Induced Liver Injury. Journal of Clinical and Translational Hepatology. Available at: [Link]

  • Chaudhuri, S., et al. (2020). In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. Computational Toxicology. Available at: [Link]

  • Optibrium. Derek Nexus Toxicology Software. Available at: [Link]

  • ACD/Labs. (2026). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. Available at: [Link]

  • Basak, S. C., et al. (2003). Prediction of cellular toxicity of halocarbons from computed chemodescriptors: a hierarchical QSAR approach. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Zhang, L., et al. (2017). In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. RSC Advances. Available at: [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]

  • Chen, M., et al. (2016). In Silico Prediction of Hepatotoxicity. ResearchGate. Available at: [Link]

  • Lhasa Limited. (2024). 10 Frequently Asked Questions About Derek Nexus, Answered. Available at: [Link]

  • PozeSCAF. In Silico Toxicity Prediction. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Available at: [Link] (Note: A general link is provided. Search for the product name or CAS number).

  • OECD. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Honma, M., et al. (2019). Improvement of quantitative structure–activity relationship (QSAR) tools for predicting Ames mutagenicity: outcomes of the Ames/QSAR International Challenge Project. Mutagenesis. Available at: [Link])

  • ATSDR. (2019). Toxicological Profile for 1,2-Dichloropropane. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. Available at: [Link]

  • Optibrium. (2023). Derek Nexus for toxicity prediction – What package is right for me?. Available at: [Link]

  • Lhasa Limited. In Silico Mutagenicity Assessment. Available at: [Link]

  • ACD/Labs. ACD/Labs Homepage. Available at: [Link]

  • ProTox-II. ProTox-II Web Server. Available at: [Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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